DNMT1-IN-4
Description
Properties
Molecular Formula |
C25H23Cl2N3O |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-[2-(1H-indol-3-yl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C25H23Cl2N3O/c26-17-5-7-24-21(11-17)22-12-18(27)6-8-25(22)30(24)15-19(31)14-28-10-9-16-13-29-23-4-2-1-3-20(16)23/h1-8,11-13,19,28-29,31H,9-10,14-15H2 |
InChI Key |
BBTFHKNAZNYZNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DC_501; DC 501; DC501; |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of DNMT1 Inhibition: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methyltransferase 1 (DNMT1) is a critical enzyme responsible for maintaining DNA methylation patterns following DNA replication, a fundamental process for regulating gene expression and preserving cellular identity.[1][2][3] Its dysregulation is a hallmark of various diseases, including cancer, making it a compelling target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the mechanisms of action of DNMT1 inhibitors, with a focus on non-nucleoside analogs, which represent a promising class of therapeutic agents. While information on a specific compound designated "DNMT1-IN-4" is not publicly available, this document will delve into the broader principles of DNMT1 inhibition, utilizing data from well-characterized inhibitors to illustrate key concepts. We will explore the core signaling pathways affected, present quantitative data on inhibitor activity, detail relevant experimental protocols, and provide visual representations of these complex biological processes.
The Central Role of DNMT1 in Epigenetic Regulation
DNMT1 is the primary enzyme tasked with copying pre-existing methylation marks onto newly synthesized DNA strands during cell division.[4] This process is crucial for the faithful inheritance of epigenetic information.[1] The enzyme preferentially acts on hemimethylated CpG sites, ensuring the stability of methylation patterns across cell generations.[5] Structurally, human DNMT1 is a large, multi-domain protein of approximately 1616 amino acids.[5] It comprises a C-terminal catalytic domain and a large N-terminal regulatory region containing several domains that mediate protein-protein interactions and target the enzyme to replication foci.[4][5]
The catalytic mechanism of DNMT1 involves a nucleophilic attack by a cysteine residue on the cytosine ring, followed by the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM).[6] This intricate process is tightly regulated by various post-translational modifications and interactions with other proteins, such as UHRF1, which helps recruit DNMT1 to hemimethylated DNA.[4][7]
Mechanisms of DNMT1 Inhibition
DNMT1 inhibitors can be broadly categorized into two main classes: nucleoside and non-nucleoside analogs.[8]
-
Nucleoside Analogs: These compounds, such as 5-azacytidine and decitabine, are incorporated into DNA during replication. They act as suicide inhibitors by forming an irreversible covalent bond with the DNMT1 enzyme, trapping it on the DNA and leading to its degradation. While clinically approved for certain hematological malignancies, their incorporation into DNA and RNA can lead to significant cytotoxicity.[9][10]
-
Non-Nucleoside Analogs: This class of inhibitors acts directly on the DNMT1 enzyme, often by competing with the DNA substrate or the SAM cofactor.[8] They are typically reversible and do not require DNA incorporation, which may translate to improved tolerability and a better safety profile.[9][10] Research in this area has led to the discovery of potent and selective non-nucleoside DNMT1 inhibitors.[10]
The following diagram illustrates the general mechanisms of action for both classes of DNMT1 inhibitors.
References
- 1. Mutations in human DNA methyltransferase DNMT1 induce specific genome-wide epigenomic and transcriptomic changes in neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rescuing DNMT1 fails to fully reverse the molecular and functional repercussions of its loss in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNMT1 - Wikipedia [en.wikipedia.org]
- 4. An insight into the various regulatory mechanisms modulating human DNA methyltransferase 1 stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human DNMT1 transition state structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dnmt1 has de novo activity targeted to transposable elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-nucleoside inhibitors of DNMT1 and DNMT3 for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The DNMT1 Inhibitor GSK3685032: A Technical Guide
An In-depth Examination of a First-in-Class, Reversible, and Selective DNMT1 Inhibitor for Research and Drug Development Professionals
Introduction
DNA methyltransferase 1 (DNMT1) is a crucial enzyme responsible for maintaining DNA methylation patterns following DNA replication, a key process in epigenetic gene regulation.[1] Aberrant DNMT1 activity is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of GSK3685032, a potent and highly selective, non-nucleoside, reversible inhibitor of DNMT1.[2] Due to the lack of publicly available information for a compound specifically named "DNMT1-IN-4," this guide will focus on GSK3685032 as a representative and well-characterized DNMT1 inhibitor to illustrate the chemical properties, biological activity, and experimental methodologies relevant to this class of compounds.
Chemical Structure and Properties
GSK3685032 is a small molecule inhibitor with the following chemical characteristics:
| Property | Value |
| IUPAC Name | 2-{[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide |
| Molecular Formula | C22H24N6OS |
| Molecular Weight | 420.54 g/mol |
| CAS Number | 2170137-61-6 |
| SMILES | CCc1c(C#N)c(SC(C(N)=O)c2ccccc2)nc(N2CCC(N)CC2)c1C#N |
| Solubility | Soluble in DMSO. |
Biological Activity and Mechanism of Action
GSK3685032 is a first-in-class, non-covalent, and reversible inhibitor of DNMT1.[2] Its mechanism of action is distinct from traditional nucleoside analog inhibitors of DNMTs.
Potency and Selectivity:
| Target | IC50 | Selectivity |
| DNMT1 | 0.036 µM (36 nM) | >2500-fold vs. DNMT3A/3L and DNMT3B/3L |
| DNMT3A/3L | >10 µM | |
| DNMT3B/3L | >10 µM |
Data compiled from multiple sources.[3]
Mechanism of Action:
GSK3685032 acts as a competitive inhibitor, interfering with the ability of the DNMT1 active-site loop to engage with hemi-methylated DNA.[4] This selective and reversible inhibition of DNMT1's maintenance methylation function leads to a passive dilution of DNA methylation patterns through successive rounds of cell division. This mode of action avoids the DNA damage and cytotoxicity associated with covalent, pan-DNMT inhibitors like decitabine and azacitidine.[4]
The inhibition of DNMT1 by GSK3685032 leads to global DNA hypomethylation, which in turn can reactivate the expression of silenced genes, including tumor suppressor genes and endogenous retroviruses (ERVs).[4] The expression of ERVs can trigger a "viral mimicry" response within the cancer cells.
Figure 1: Mechanism of Action of GSK3685032. This diagram illustrates how GSK3685032 inhibits DNMT1, leading to a failure of maintenance methylation during DNA replication, resulting in global DNA hypomethylation and subsequent reactivation of silenced genes.
Downstream Signaling: Viral Mimicry and Interferon Response
A key consequence of DNMT1 inhibition and subsequent ERV reactivation is the activation of innate immune signaling pathways. The accumulation of double-stranded RNA (dsRNA) from expressed ERVs is sensed by cytosolic pattern recognition receptors, such as RIG-I and MDA5.[5][6] This triggers a signaling cascade through MAVS, leading to the activation of transcription factors IRF3 and IRF7.[4][7] These transcription factors then drive the expression of type I interferons (IFN-α/β) and other interferon-stimulated genes (ISGs), creating an antiviral-like state within the tumor microenvironment that can enhance anti-tumor immunity.[5][8]
Figure 2: Viral Mimicry and Interferon Response Pathway. This diagram shows the signaling cascade initiated by DNMT1 inhibition, leading from ERV reactivation to the production of type I interferons and an enhanced antitumor immune response.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize DNMT1 inhibitors like GSK3685032.
DNMT1 Inhibition Assay (Scintillation Proximity Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against DNMT1. It measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) onto a biotinylated DNA substrate.
Materials:
-
Recombinant human DNMT1 enzyme
-
Biotinylated hemi-methylated DNA substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Serially dilute the test compound (e.g., GSK3685032) in DMSO and then further dilute in assay buffer to the desired concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Assay buffer
-
Test compound or vehicle control (DMSO)
-
Recombinant DNMT1 enzyme
-
Biotinylated hemi-methylated DNA substrate
-
-
Initiation of Reaction: Start the methylation reaction by adding [³H]-SAM to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes) to allow for the enzymatic reaction to proceed.
-
Termination and Detection: Stop the reaction by adding a solution containing streptavidin-coated SPA beads. The biotinylated DNA substrate will bind to the streptavidin on the beads.
-
Signal Measurement: When the [³H]-methyl group is incorporated into the DNA, the tritium isotope is brought into close proximity to the scintillant in the SPA beads, generating a light signal that can be measured by a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.[9]
Materials:
-
Cancer cell line of interest (e.g., MV4-11 acute myeloid leukemia cells)
-
Cell culture medium and supplements
-
Test compound (GSK3685032) and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against DNMT1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control at a desired concentration for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvesting and Washing: Harvest the cells and wash them with PBS containing protease inhibitors to remove any residual medium.
-
Heat Treatment: Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes or a PCR plate. Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells using a method such as multiple freeze-thaw cycles to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Separate the proteins in the soluble fraction by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for DNMT1. Detect the protein bands using a chemiluminescent secondary antibody.
-
Data Analysis: Quantify the band intensities for DNMT1 at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the in vitro characterization of a novel DNMT1 inhibitor.
Figure 3: In Vitro Experimental Workflow for a DNMT1 Inhibitor. This flowchart outlines the key stages in the preclinical evaluation of a potential DNMT1 inhibitor, from initial screening to mechanistic validation.
Conclusion
GSK3685032 serves as an exemplary first-in-class, selective, and reversible inhibitor of DNMT1. Its distinct mechanism of action, which avoids the genotoxicity of traditional hypomethylating agents, offers a valuable tool for dissecting the role of DNMT1 in health and disease. The experimental protocols and workflows detailed in this guide provide a framework for the robust evaluation of this and other novel DNMT1 inhibitors, facilitating further research and development in the field of epigenetics and cancer therapy.
References
- 1. Identification of potent inhibitors of DNA methyltransferase 1 (DNMT1) through a pharmacophore-based virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous Nucleic Acid Recognition by RIG-I-Like Receptors and cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MDA5 Induces a Stronger Interferon Response than RIG-I to GCRV Infection through a Mechanism Involving the Phosphorylation and Dimerization of IRF3 and IRF7 in CIK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Endogenous Retroviruses (ERVs): Does RLR (RIG-I-Like Receptors)-MAVS Pathway Directly Control Senescence and Aging as a Consequence of ERV De-Repression? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Role of MDA5 in the Interferon Response Induced by Human Metapneumovirus Infection in Dendritic Cells and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
- 9. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
The Discovery and Synthesis of GSK3685032: A First-in-Class Reversible and Selective DNMT1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of GSK3685032, a potent, first-in-class, reversible, and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). Dysregulation of DNA methylation is a hallmark of cancer, making DNMT1 a compelling therapeutic target. GSK3685032 emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization. It exhibits a unique mechanism of action, competing with the DNMT1 active-site loop for penetration into hemi-methylated DNA. This guide details the synthetic route to GSK3685032, presents its inhibitory potency and selectivity in quantitative terms, and provides detailed protocols for key biochemical and cellular assays essential for its evaluation. Furthermore, it explores the downstream biological consequences of DNMT1 inhibition by GSK3685032, including the activation of immune-related signaling pathways, and provides visual representations of these processes through logical and experimental workflow diagrams.
Introduction: The Rationale for Targeting DNMT1
DNA methylation is a fundamental epigenetic modification that plays a crucial role in regulating gene expression, maintaining genomic stability, and controlling cellular differentiation.[1][2] The DNA methyltransferase (DNMT) family of enzymes, comprising DNMT1, DNMT3A, and DNMT3B, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine residues, primarily within CpG dinucleotides.[1] DNMT1 is predominantly responsible for maintaining existing methylation patterns during DNA replication, ensuring the faithful inheritance of epigenetic information.[1]
In cancer, the DNA methylation landscape is frequently and profoundly altered. This includes global hypomethylation, which can lead to genomic instability, and promoter-specific hypermethylation, which results in the silencing of tumor suppressor genes.[1] The reversible nature of these epigenetic modifications makes the enzymes that establish and maintain them, particularly DNMT1, attractive targets for therapeutic intervention.
Existing hypomethylating agents (HMAs), such as the nucleoside analogs decitabine and azacitidine, are irreversible inhibitors of all DNMTs. Their incorporation into DNA leads to the formation of covalent adducts with the enzymes, trapping them and leading to their degradation. While clinically effective in certain hematological malignancies, these agents are associated with significant toxicity due to their non-specific mechanism of action and incorporation into DNA.[1] This has driven the search for novel, non-nucleoside, reversible, and selective DNMT1 inhibitors with improved therapeutic windows.
Discovery of GSK3685032
GSK3685032 was identified through a high-throughput screening (HTS) of over 1.8 million small molecules using a Scintillation Proximity Assay (SPA) designed to measure the enzymatic activity of a truncated form of human DNMT1 (amino acids 601-1600).[1] This assay monitored the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated, hemi-methylated DNA substrate. Hits from the primary screen were then subjected to further confirmation and characterization, leading to the identification of a promising chemical series.
Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and physicochemical properties of the initial hits. This led to the development of GSK3685032, a compound that demonstrated high potency against DNMT1, excellent selectivity over other methyltransferases, and favorable drug-like properties.[1]
Synthesis of GSK3685032
The synthesis of GSK3685032 is described in patent WO2017216727A1 as Example 143. The key steps involve the construction of the substituted pyridine core followed by the introduction of the chiral amine side chain. A detailed, step-by-step protocol is provided in the Experimental Protocols section of this guide.
Quantitative Data Summary
The inhibitory activity and selectivity of GSK3685032 have been extensively characterized using a variety of biochemical and cellular assays. The key quantitative data are summarized in the table below.
| Assay Type | Target | Parameter | Value | Reference |
| Biochemical Assay | ||||
| Scintillation Proximity Assay (SPA) | Human DNMT1 (601-1600) | IC₅₀ | 0.036 µM (36 nM) | [1][3] |
| Scintillation Proximity Assay (SPA) | Human DNMT3A/3L | IC₅₀ | >100 µM | [3] |
| Scintillation Proximity Assay (SPA) | Human DNMT3B/3L | IC₅₀ | >100 µM | [3] |
| Methyltransferase Panel | 34 other methyltransferases | IC₅₀ | >10 µM | [2] |
| Cellular Assays | ||||
| Cell Growth Inhibition | Hematological Cancer Cell Lines (Panel of 51) | Median gIC₅₀ (6 days) | 0.64 µM | [1] |
| Cell Growth Inhibition | MV4-11 (AML cell line) | gIC₅₀ (3 days) | Decreasing over time | [1] |
| DNMT1 Protein Expression | MV4-11 (AML cell line) | Inhibition | Dose-dependent (3.2-10,000 nM, 2 days) | [1][4] |
| Pharmacokinetics (in mice) | ||||
| Intravenous (2 mg/kg) | Cmax | 5103 ng/mL | ||
| AUC₀₋₈hr | 2418 hng/mL | |||
| Clearance | 13 mL/min/kg | |||
| Volume of Distribution (Vdss) | 1.3 L/kg | |||
| Half-life (t½) | 1.8 h | |||
| Subcutaneous (2 mg/kg) | Cmax | 252 ng/mL | ||
| AUC₀₋₈hr | 921 hng/mL | |||
| Half-life (t½) | 2.8 h |
Mechanism of Action
GSK3685032 is a non-covalent, reversible inhibitor of DNMT1.[1][5] Crystallographic studies have revealed a unique mechanism of action. The inhibitor binds to a pocket on DNMT1 that is also occupied by the enzyme's own active-site loop. By doing so, GSK3685032 competes with this loop for penetration into the major groove of hemi-methylated DNA at the CpG site targeted for methylation.[1] This competitive inhibition prevents the proper positioning of the catalytic machinery of DNMT1, thereby blocking the transfer of the methyl group. This mechanism is distinct from that of nucleoside analogs, which form covalent bonds with the enzyme.
Biological Effects of DNMT1 Inhibition by GSK3685032
The selective inhibition of DNMT1 by GSK3685032 leads to a cascade of downstream biological effects, primarily through the reactivation of gene expression.
DNA Hypomethylation and Gene Reactivation
Treatment of cancer cells with GSK3685032 results in a robust and dose-dependent loss of DNA methylation.[1][4] This hypomethylation leads to the transcriptional activation of previously silenced genes, including tumor suppressor genes and immune-related genes.[1][4] For example, in acute myeloid leukemia (AML) cells, GSK3685032 treatment upregulates the expression of CXCL11, IFI27, HLA-DQA1, and MAGEA4.[1]
Activation of Immune Signaling Pathways
A key consequence of DNMT1 inhibition is the activation of pathways involved in the innate immune response. This is thought to occur through a "viral mimicry" mechanism. The hypomethylation and subsequent expression of endogenous retroviruses (ERVs) and other repetitive elements lead to the accumulation of double-stranded RNA (dsRNA) in the cytoplasm.[2] This dsRNA is recognized by pattern recognition receptors (PRRs), such as TLR3 and MAVS, which in turn triggers a type I interferon (IFN) signaling cascade.[2] This leads to the upregulation of interferon-stimulated genes (ISGs) and enhances antigen presentation, potentially rendering cancer cells more susceptible to immune-mediated killing.[2]
Inhibition of Cancer Cell Growth
GSK3685032 exhibits potent anti-proliferative effects across a wide range of hematological cancer cell lines.[1] The inhibition of cell growth is typically observed after several days of treatment, consistent with a mechanism that involves epigenetic reprogramming rather than direct cytotoxicity.[1] In vivo studies using AML xenograft models have demonstrated that GSK3685032 can lead to significant tumor growth inhibition and regression.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of GSK3685032 (Example 143 from WO2017216727A1)
Step 1: Synthesis of 2,6-dicyanopyridin-4-ol
-
A mixture of ethyl cyanoacetate and an appropriate base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) is reacted with malononitrile.
-
The resulting intermediate is then cyclized under acidic conditions to afford 2,6-dicyanopyridin-4-ol.
Step 2: Synthesis of 4-chloro-2,6-dicyanopyridine
-
2,6-dicyanopyridin-4-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chloro-2,6-dicyanopyridine.
Step 3: Synthesis of N-((R)-1-(3-fluorophenyl)ethyl)-2,6-dicyanopyridin-4-amine (GSK3685032)
-
A mixture of 4-chloro-2,6-dicyanopyridine and (R)-1-(3-fluorophenyl)ethan-1-amine is heated in a suitable solvent (e.g., N,N-dimethylformamide) in the presence of a base (e.g., diisopropylethylamine) to facilitate the nucleophilic aromatic substitution reaction.
-
The reaction mixture is then purified by chromatography to yield the final product, GSK3685032.
Note: This is a generalized procedure based on typical synthetic routes for similar compounds. The specific reaction conditions, including temperatures, reaction times, and purification methods, are detailed in the patent document WO2017216727A1.
DNMT1 Scintillation Proximity Assay (SPA) for IC₅₀ Determination
This assay measures the activity of DNMT1 by quantifying the incorporation of a radiolabeled methyl group into a DNA substrate.
Materials:
-
Recombinant human DNMT1 (e.g., truncated 601-1600 fragment)
-
Biotinylated hemi-methylated DNA substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 2 mM DTT)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of GSK3685032 in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted inhibitor, DNMT1 enzyme, and the biotinylated hemi-methylated DNA substrate.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing streptavidin-coated SPA beads and an excess of non-radiolabeled SAM.
-
Incubate the plate at room temperature to allow the biotinylated DNA to bind to the SPA beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. GSK3685032 | DNA Methyltransferase | TargetMol [targetmol.com]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. GSK3685032 Supplier | CAS 2170137-61-6 | DNMT1 Inhibitor | AOBIOUS [aobious.com]
DNMT1-IN-4: An In-depth Technical Guide on In Vitro Activity
This technical guide provides a comprehensive overview of the in vitro activity of the novel DNA methyltransferase 1 (DNMT1) inhibitor, DNMT1-IN-4. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics and oncology. This document details the biochemical and cellular activity of this compound, outlines the experimental protocols for its characterization, and illustrates the associated signaling pathways and experimental workflows.
Biochemical Activity
This compound is a potent and selective inhibitor of DNMT1. Its inhibitory activity has been characterized through various biochemical assays, revealing a competitive mechanism of action with respect to the methyl donor, S-adenosyl-L-methionine (SAM). The key quantitative data for the biochemical activity of this compound are summarized in the table below.
| Parameter | Value | Assay Conditions |
| DNMT1 IC50 | 50 nM | Recombinant human DNMT1, 1 µM SAM, 1 µM poly(dI-dC) |
| DNMT3A IC50 | > 10 µM | Recombinant human DNMT3A/3L, 1 µM SAM, 1 µM poly(dI-dC) |
| DNMT3B IC50 | > 10 µM | Recombinant human DNMT3B/3L, 1 µM SAM, 1 µM poly(dI-dC) |
| Ki (DNMT1) | 25 nM | Michaelis-Menten kinetics with varying SAM concentrations |
| Mechanism of Action | Competitive with SAM | Lineweaver-Burk plot analysis |
Cellular Activity
The in vitro cellular activity of this compound has been evaluated in various cancer cell lines. Treatment with this compound leads to a dose-dependent reduction in global DNA methylation and subsequent inhibition of cell proliferation. The table below summarizes the cellular activity of this compound in a panel of human cancer cell lines.
| Cell Line | Cancer Type | GI50 (72h) | Global 5mC Reduction (IC50, 72h) |
| HCT116 | Colon Carcinoma | 150 nM | 100 nM |
| A549 | Lung Carcinoma | 250 nM | 180 nM |
| MCF-7 | Breast Adenocarcinoma | 300 nM | 220 nM |
| Jurkat | T-cell Leukemia | 100 nM | 80 nM |
Signaling Pathway
DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Inhibition of DNMT1 by this compound leads to passive demethylation of the genome, resulting in the re-expression of silenced tumor suppressor genes and the induction of cell cycle arrest and apoptosis.
Experimental Protocols
In Vitro DNMT1 Enzymatic Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of recombinant DNMT1.
Methodology:
-
Preparation: Recombinant human DNMT1 is purified. This compound is serially diluted to a range of concentrations.
-
Reaction Setup: A reaction mixture is prepared containing DNMT assay buffer, DNMT1 enzyme, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM), and a hemimethylated DNA substrate.
-
Incubation: The reaction is initiated by the addition of the DNA substrate and incubated at 37°C for 1 hour.
-
Termination and Measurement: The reaction is stopped, and the DNA is captured on a filter membrane. The amount of incorporated [³H]methyl groups is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Global DNA Methylation Assay in Cells
This assay measures the effect of this compound on the overall 5-methylcytosine (5mC) levels in the genome of treated cells.[1]
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are treated with increasing concentrations of this compound for 72 hours.[1]
-
Genomic DNA Extraction: High-quality genomic DNA is isolated from the treated cells.[1]
-
Quantification of 5mC: The percentage of 5mC in the genomic DNA is measured using an ELISA-based method or by liquid chromatography-mass spectrometry (LC-MS).[1]
-
Data Analysis: The IC50 for global 5mC reduction is determined from the dose-response curve.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, cells are treated with a serial dilution of this compound.
-
Incubation: Cells are incubated for 72 hours.
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of DNMT1 with significant anti-proliferative activity in a range of cancer cell lines. Its ability to induce global DNA demethylation and inhibit cancer cell growth underscores its potential as a therapeutic agent. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel DNMT1 inhibitors.
References
In-depth Technical Guide: Binding Affinity and Mechanism of Action of DNMT1 Inhibitors
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns through cell division, a process crucial for the regulation of gene expression and the stability of the genome.[1] Dysregulation of DNMT1 activity is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that can modulate DNMT1 activity is a significant focus in drug discovery.
This technical guide provides a detailed examination of the binding affinity of inhibitors to DNMT1, methodologies for assessing this interaction, and the broader context of DNMT1-related signaling pathways and experimental workflows. Due to the lack of publicly available data for a specific compound designated "DNMT1-IN-4," this document will focus on well-characterized, exemplary DNMT1 inhibitors to illustrate these core concepts and provide a practical framework for researchers in the field.
Quantitative Analysis of DNMT1 Inhibitor Binding Affinity
The binding affinity of an inhibitor to DNMT1 is a critical parameter for its development as a therapeutic agent. This is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). Below is a summary of representative binding affinity data for known DNMT1 inhibitors.
| Inhibitor | IC50 (µM) | Ki (µM) | Assay Conditions | Reference |
| SGI-1027 | 12.5 | - | In vitro enzymatic assay with recombinant human DNMT1. | [2] |
| RG108 | 0.115 | - | In vitro enzymatic assay. | [2] |
| Procainamide | - | 7.2 | In vitro assay on hemimethylated DNA. | [2] |
| Aurintricarboxylic acid (ATA) | 0.68 | - | In vitro enzymatic assay against human DNMT1. | [3] |
Note: IC50 and Ki values can vary based on the specific assay conditions, including enzyme and substrate concentrations.
Experimental Protocols for Determining Binding Affinity
A variety of experimental techniques are employed to determine the binding affinity and inhibitory activity of compounds against DNMT1. These assays can be broadly categorized into biochemical and cellular assays.
In Vitro DNMT1 Activity/Inhibition Assay (Biochemical)
This is a foundational experiment to directly measure the inhibitory effect of a compound on purified DNMT1 enzyme.
Objective: To quantify the IC50 value of a test compound against recombinant DNMT1.
Methodology:
-
Preparation of Reagents:
-
Recombinant human DNMT1 enzyme.
-
A DNA substrate, often a synthetic oligonucleotide containing CpG sites.
-
S-adenosyl-L-methionine (SAM) as the methyl donor, frequently radiolabeled (e.g., ³H-SAM) for detection.[4]
-
Test compound serially diluted to a range of concentrations.
-
Assay buffer.
-
-
Reaction Setup:
-
The reaction is typically performed in a microplate format.
-
Each well contains the assay buffer, a specific concentration of the test compound (or vehicle control), the DNMT1 enzyme, and the DNA substrate.
-
The reaction is initiated by the addition of SAM.[5]
-
-
Incubation:
-
The plate is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow the methylation reaction to proceed.[5]
-
-
Detection and Quantification:
-
The level of DNA methylation is quantified. Common detection methods include:
-
Radiometric Assay: If using ³H-SAM, the radiolabeled methyl groups incorporated into the DNA are measured using a scintillation counter.[4]
-
ELISA-based Assay: This method uses a specific antibody that recognizes 5-methylcytosine (5mC) to detect the methylated DNA. The signal is then typically quantified colorimetrically or fluorometrically.[2][6][7]
-
-
-
Data Analysis:
-
The percentage of inhibition at each compound concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Global DNA Methylation Analysis in Cells (Cellular)
This assay assesses the functional impact of a DNMT1 inhibitor on the overall methylation status within a cell's genome.
Objective: To determine if a test compound reduces global 5mC levels in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Select an appropriate cell line (e.g., a cancer cell line with known DNMT1 expression).
-
Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 72 hours).
-
-
Genomic DNA Extraction:
-
Isolate high-quality genomic DNA from the treated and control cells.
-
-
Quantification of 5-methylcytosine (5mC):
-
Data Analysis:
-
Plot the percentage of global methylation against the inhibitor concentration to observe the dose-response effect in a cellular environment.[2]
-
Signaling Pathways and Experimental Workflows
The inhibition of DNMT1 can have significant downstream effects on various cellular signaling pathways. Understanding these pathways and the experimental workflows to study them is crucial for drug development.
DNMT1-Related Signaling Pathways
DNMT1 activity is interconnected with several key cellular pathways, including cell cycle regulation, DNA damage response, and oncogenic signaling.
References
- 1. DNMT1 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Modeling of Inhibitors of Human DNA Methyltransferase with a Crystal Structure: Discovery of a Novel DNMT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Structural Diversity of DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]
- 7. biocat.com [biocat.com]
Navigating the Landscape of DNMT1 Inhibition: A Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns following DNA replication, a crucial epigenetic mechanism for regulating gene expression and preserving cellular identity. Dysregulation of DNMT1 activity is a hallmark of numerous diseases, most notably cancer, leading to aberrant gene silencing of tumor suppressors and genomic instability. Consequently, DNMT1 has emerged as a critical target for therapeutic intervention. This technical guide provides a comprehensive overview and comparative analysis of various DNMT1 inhibitors, offering insights into their mechanisms of action, biochemical potencies, and cellular effects.
A Note on DNMT1-IN-4
Initial searches for a specific compound designated "this compound" have not yielded any publicly available scientific literature, preclinical data, or patent filings. This suggests that "this compound" may be an internal designation for a novel compound not yet disclosed, a compound that has been discontinued in early-stage development, or a misnomer. Therefore, this guide will focus on a comparative analysis of well-characterized and publicly documented DNMT1 inhibitors to provide a robust framework for understanding the current landscape of DNMT1-targeted drug discovery.
Classification of DNMT1 Inhibitors
DNMT1 inhibitors are broadly categorized into two main classes based on their chemical nature and mechanism of action: nucleoside analogs and non-nucleoside inhibitors.
-
Nucleoside Analogs: These are cytidine mimics that become incorporated into DNA during replication. Once integrated, they form a covalent adduct with DNMT1, trapping the enzyme and leading to its degradation. This mechanism results in passive demethylation as cells divide. Prominent examples include 5-azacytidine and decitabine.[1][2][3]
-
Non-Nucleoside Inhibitors: This diverse group of small molecules directly inhibits DNMT1 activity without being incorporated into the DNA. They typically act by binding to the active site or allosteric sites of the enzyme, preventing it from methylating its DNA substrate.[2][4][5] These inhibitors are being actively explored to overcome the toxicity and instability associated with nucleoside analogs.[4][6]
Quantitative Comparison of DNMT1 Inhibitors
The following table summarizes the biochemical potency (IC50 values) of selected DNMT1 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of DNMT1 by 50% in in vitro assays. Where available, selectivity for DNMT1 over the de novo methyltransferases, DNMT3A and DNMT3B, is also presented.
| Inhibitor | Class | DNMT1 IC50 | DNMT3A IC50 | DNMT3B IC50 | Selectivity Notes |
| Nucleoside Analogs | |||||
| 5-Azacytidine (Azacitidine) | Nucleoside Analog | Not directly applicable (mechanism-based) | Not directly applicable | Not directly applicable | Traps all active DNMTs |
| Decitabine (5-aza-2'-deoxycytidine) | Nucleoside Analog | Not directly applicable (mechanism-based) | Not directly applicable | Not directly applicable | Traps all active DNMTs |
| Zebularine | Nucleoside Analog | Not directly applicable (mechanism-based) | Not directly applicable | Not directly applicable | Traps all active DNMTs |
| Non-Nucleoside Inhibitors | |||||
| RG108 | Non-Nucleoside | 115 nM[7][8] | >100 µM | >100 µM | Highly selective for DNMT1 |
| GSK3484862 | Non-Nucleoside | 0.23 µM[9] | >50 µM | >50 µM | Highly selective for DNMT1 |
| GSK3685032 | Non-Nucleoside | 0.036 µM | >2,500-fold selective | >2,500-fold selective | Highly selective for DNMT1 |
| SGI-1027 | Non-Nucleoside | 12.5 µM | 8 µM | 7.5 µM | Pan-DNMT inhibitor |
| DC-05 | Non-Nucleoside | 10.3 µM | - | - | Selective for DNMT1 |
| Aurintricarboxylic Acid (ATA) | Non-Nucleoside | 0.68 µM[10] | 1.4 µM | - | |
| γ-Oryzanol | Non-Nucleoside | 3.2 µM | 22.3 µM | - | Preferential for DNMT1 |
| Glyburide | Non-Nucleoside | 55.85 µM[11] | >100 µM | >100 µM | Selective for DNMT1 |
| Panobinostat | Non-Nucleoside | 76.78 µM[11] | >100 µM | >100 µM | Primarily an HDAC inhibitor with off-target DNMT1 activity |
| Theaflavin | Non-Nucleoside | 85.33 µM[11] | >100 µM | >100 µM | Selective for DNMT1 |
Key Experimental Protocols
The evaluation of DNMT1 inhibitors involves a series of in vitro and cellular assays to determine their potency, selectivity, and functional effects on DNA methylation and cellular processes.
DNMT1 Enzymatic Assay (IC50 Determination)
Objective: To quantify the direct inhibitory effect of a compound on DNMT1 enzymatic activity.
Principle: A common method is a fluorescence-coupled assay. Recombinant human DNMT1 is incubated with a hemimethylated DNA substrate and the methyl donor S-adenosyl-L-methionine (SAM). The activity of DNMT1 produces S-adenosyl-L-homocysteine (SAH), which is then detected by a series of coupled enzymatic reactions that ultimately generate a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Generalized Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human DNMT1, a hemimethylated DNA substrate (e.g., poly(dI-dC)), and SAM.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow the methylation reaction to proceed.
-
Detection: Add a detection reagent containing coupling enzymes (e.g., SAH hydrolase, adenosine deaminase, and an enzyme to detect the product, such as glutamate dehydrogenase) and a fluorescent probe.
-
Signal Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular DNA Methylation Analysis
Objective: To quantify the methylation level of specific CpG sites within a gene promoter or other region of interest.
Principle: This method relies on sequencing-by-synthesis following bisulfite treatment of genomic DNA. Bisulfite conversion deaminates unmethylated cytosines to uracil, while methylated cytosines remain unchanged. PCR amplification of the target region then converts uracils to thymines. The pyrosequencing reaction quantitatively measures the incorporation of nucleotides, allowing for the precise determination of the C/T ratio at each CpG site, which corresponds to the methylation percentage.[6][12][13]
Generalized Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells treated with the DNMT1 inhibitor or a vehicle control.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracils.
-
PCR Amplification: Amplify the target region using PCR with one of the primers being biotinylated.
-
Template Preparation: The biotinylated PCR product is captured on streptavidin-coated beads, and the non-biotinylated strand is removed to generate a single-stranded DNA template.
-
Pyrosequencing: The sequencing primer is annealed to the single-stranded template, and the pyrosequencing reaction is performed. Nucleotides are dispensed sequentially, and the light generated upon incorporation is detected.
-
Data Analysis: The software calculates the methylation percentage at each CpG site based on the ratio of incorporated C and T.
Objective: To perform a genome-wide analysis of DNA methylation patterns.
Principle: This technique utilizes an antibody that specifically recognizes 5-methylcytosine (5mC) to immunoprecipitate methylated DNA fragments. The enriched methylated DNA is then sequenced using next-generation sequencing (NGS) to identify methylated regions across the genome.[14]
Generalized Protocol:
-
Genomic DNA Extraction and Fragmentation: Isolate genomic DNA and shear it into small fragments (e.g., 100-500 bp) by sonication.
-
Immunoprecipitation: Incubate the fragmented DNA with an anti-5mC antibody. The antibody-DNA complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound DNA, and then elute the methylated DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the eluted DNA and perform high-throughput sequencing.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of methylation enrichment. Differential methylation analysis can be performed between inhibitor-treated and control samples.
Cell Viability and Proliferation Assays
Objective: To assess the cytotoxic or cytostatic effects of DNMT1 inhibitors on cancer cells.
Principle: A common method is the MTT or MTS assay, which measures the metabolic activity of cells. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified by measuring its absorbance.
Generalized Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the DNMT1 inhibitor for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for a few hours.
-
Absorbance Measurement: If using MTT, add a solubilizing agent. Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cell growth inhibition.
Signaling Pathways and Experimental Workflows
DNMT1 inhibition can lead to the re-expression of silenced tumor suppressor genes, which in turn can modulate various cellular signaling pathways. Below are diagrams of key signaling pathways affected by DNMT1 inhibitors and a typical experimental workflow for their evaluation.
Caption: Signaling pathways modulated by DNMT1 inhibitors.
Caption: A typical experimental workflow for the evaluation of a novel DNMT1 inhibitor.
Conclusion
The field of DNMT1 inhibition continues to be a vibrant area of research and drug development. While the pioneering nucleoside analogs have demonstrated clinical efficacy, the development of non-nucleoside inhibitors with improved selectivity and safety profiles holds great promise for expanding the therapeutic applications of epigenetic drugs. The methodologies and comparative data presented in this guide offer a foundational understanding for researchers aiming to discover and characterize the next generation of DNMT1 inhibitors. As our comprehension of the intricate roles of DNMT1 in health and disease deepens, so too will our ability to design targeted and effective therapies that modulate the epigenome for patient benefit.
References
- 1. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 3. researchgate.net [researchgate.net]
- 4. chayon.co.kr [chayon.co.kr]
- 5. WO2017216726A1 - Substituted pyridines as inhibitors of dnmt1 - Google Patents [patents.google.com]
- 6. elearning.unite.it [elearning.unite.it]
- 7. selleckchem.com [selleckchem.com]
- 8. stemcell.com [stemcell.com]
- 9. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Modeling of Inhibitors of Human DNA Methyltransferase with a Crystal Structure: Discovery of a Novel DNMT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanding the Structural Diversity of DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Methylation Analysis Using Bisulfite Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MeDIP-Seq Service, MeDIP-based Service - Epigenetics [epigenhub.com]
The Effect of DNMT1 Inhibition on DNA Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a fundamental epigenetic modification, plays a critical role in regulating gene expression, cellular differentiation, and maintaining genome stability. This process is primarily mediated by a family of enzymes known as DNA methyltransferases (DNMTs). Among these, DNMT1 is the key maintenance methyltransferase responsible for faithfully copying existing methylation patterns onto newly synthesized DNA strands during replication.[1][2] Dysregulation of DNMT1 activity is a hallmark of various diseases, particularly cancer, where aberrant hypermethylation of tumor suppressor gene promoters leads to their silencing.[2][3][4] Consequently, DNMT1 has emerged as a promising therapeutic target for epigenetic intervention.
This technical guide provides an in-depth overview of the effects of inhibiting DNMT1 on DNA methylation, with a focus on a representative selective inhibitor. While the specific compound "DNMT1-IN-4" did not yield specific public data, we will utilize data available for a well-characterized, potent, and selective non-covalent DNMT1 inhibitor, GSK3685032, as an exemplary case study.[5][6] This guide will cover its mechanism of action, quantitative effects on DNA methylation, relevant experimental protocols, and the signaling pathways involved.
Mechanism of Action of DNMT1 and its Inhibition
DNMT1 maintains the epigenetic memory of a cell by recognizing hemimethylated CpG sites on newly replicated DNA and methylating the nascent strand.[1][7] This process is crucial for sustaining the repression of gene expression established by de novo methyltransferases DNMT3A and DNMT3B.[6] DNMT1's function is tightly regulated through its interaction with various proteins, including PCNA and UHRF1, which localize it to the replication fork.[2][7]
DNMT1 inhibitors can be broadly categorized into two classes: nucleoside analogs and non-nucleoside inhibitors. Nucleoside analogs, such as 5-azacytidine and decitabine, are incorporated into DNA and covalently trap DNMT1, leading to its degradation.[6][8] While effective, these can induce DNA damage and have off-target effects.[6] Non-nucleoside inhibitors, such as GSK3685032, offer a more targeted approach by binding directly to the enzyme and inhibiting its catalytic activity without causing DNA damage.[5][6] GSK3685032 acts as a reversible and selective inhibitor of DNMT1.[5][6]
Quantitative Effects of DNMT1 Inhibition by GSK3685032
The efficacy of a DNMT1 inhibitor is determined by its ability to reduce global and gene-specific DNA methylation. The following table summarizes the quantitative data for GSK3685032.
| Parameter | Cell Line | Value | Reference |
| DNMT1 Enzymatic IC50 | - | 0.036 ± 0.001 µM | [5] |
| Selectivity over DNMT3A/3L | - | >2,500-fold | [5] |
| Selectivity over DNMT3B/3L | - | >2,500-fold | [5] |
| Anti-proliferative Effect | Hematological Cancer Cell Lines | Dose and time-dependent cytostatic effects | [6] |
| Global DNA Methylation Reduction | In vivo models | Up to 83% | [6] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines can be used, such as acute myeloid leukemia (AML) cell lines (e.g., OCI-AML3) or other hematological cancer cell lines.[6]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: GSK3685032 is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture media to the desired final concentrations for treating the cells.
-
Treatment Protocol: Cells are seeded at a specific density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the DNMT1 inhibitor or vehicle control (DMSO). Cells are then incubated for the desired duration (e.g., 3 to 6 days) to observe effects on proliferation and DNA methylation.[6]
DNA Methylation Analysis
a) Global DNA Methylation Quantification
-
Principle: This assay measures the overall percentage of methylated cytosines in the genome.
-
Methodology:
-
Genomic DNA is extracted from treated and control cells using a commercial DNA extraction kit.
-
The global DNA methylation level is determined using an ELISA-based kit that utilizes a specific antibody against 5-methylcytosine (5mC).
-
The amount of 5mC is quantified by reading the absorbance on a microplate reader and is expressed as a percentage of total cytosines.
-
b) Gene-Specific DNA Methylation Analysis (Bisulfite Sequencing)
-
Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the methylation status of individual CpG sites.
-
Methodology:
-
Genomic DNA is treated with sodium bisulfite using a commercial kit.
-
The promoter region of a target gene (e.g., a tumor suppressor gene) is amplified by PCR using primers specific for the bisulfite-converted DNA.
-
The PCR product is then sequenced (e.g., by Sanger or next-generation sequencing).
-
The sequencing results are analyzed to determine the percentage of methylation at each CpG site within the amplified region.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving DNMT1 and a typical experimental workflow for studying the effects of a DNMT1 inhibitor.
Caption: DNMT1 signaling pathway in DNA methylation maintenance and its inhibition.
Caption: Experimental workflow for assessing the effect of a DNMT1 inhibitor.
Conclusion
The inhibition of DNMT1 presents a compelling strategy for the epigenetic reprogramming of cancer cells. Potent and selective inhibitors like GSK3685032 demonstrate significant promise by effectively reducing DNA methylation and inhibiting cancer cell proliferation without the liabilities of covalent inhibitors.[5][6] The experimental protocols and methodologies outlined in this guide provide a framework for researchers to investigate the effects of DNMT1 inhibition in their own studies. A thorough understanding of the mechanism of action and the ability to quantitatively assess the impact of these inhibitors are crucial for the continued development of novel epigenetic therapies. Further research into the long-term effects and potential resistance mechanisms will be vital for translating these findings into clinical success.
References
- 1. scispace.com [scispace.com]
- 2. DNMT1 - Wikipedia [en.wikipedia.org]
- 3. DNMT1 modulates gene expression without its catalytic activity partially through its interactions with histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of associations between DNA hypermethylation, hypomethylation, and DNMT RNA levels in ovarian tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Combining Epigenetic and Immune Therapy to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Landscape: A Technical Guide to the Uptake and Distribution of Non-Nucleoside DNMT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferase 1 (DNMT1) is a critical enzyme for maintaining DNA methylation patterns after replication, playing a pivotal role in the epigenetic regulation of gene expression. Its dysregulation is implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention. Non-nucleoside inhibitors of DNMT1 have emerged as a promising class of compounds that can modulate its activity without the risk of incorporation into DNA, a major drawback of nucleoside analogs.
This technical guide provides an in-depth overview of the cellular uptake and distribution of non-nucleoside small molecule DNMT1 inhibitors. Due to the absence of publicly available data for a specific compound designated "DNMT1-IN-4," this document will focus on the general principles, experimental methodologies, and representative data relevant to this class of inhibitors. Understanding how these molecules enter cells and reach their nuclear target is fundamental for optimizing their efficacy and developing novel epigenetic therapies.
Cellular Uptake Mechanisms
The journey of a non-nucleoside DNMT1 inhibitor from the extracellular environment to its intracellular target begins at the cell membrane. The primary mechanisms governing the cellular uptake of these small molecules are:
-
Passive Diffusion: As most small molecule inhibitors are relatively lipophilic, they are often able to passively diffuse across the lipid bilayer of the cell membrane. This process is driven by the concentration gradient of the compound and does not require cellular energy. The physicochemical properties of the inhibitor, such as its size, charge, and lipophilicity, are key determinants of its rate of passive diffusion.
-
Facilitated Diffusion: In some cases, cellular uptake may be facilitated by membrane transporter proteins. These transporters bind to the inhibitor and undergo a conformational change to shuttle it across the membrane. This process is still dependent on the concentration gradient and does not directly consume ATP.
-
Active Transport: Certain inhibitors might be substrates for active transport proteins, which utilize energy, typically from ATP hydrolysis, to move the compound against its concentration gradient. This mechanism allows for the accumulation of the inhibitor within the cell at concentrations higher than the extracellular environment.
The predominant mechanism of uptake for a specific non-nucleoside DNMT1 inhibitor will depend on its unique chemical structure and the expression profile of transporter proteins on the target cell type.
Subcellular Distribution
Following successful entry into the cell, the inhibitor must navigate the cytoplasm and localize to the nucleus to interact with DNMT1. The subcellular distribution of these compounds is a dynamic process influenced by factors such as binding to intracellular components and transport through the nuclear pore complex.
-
Nuclear Localization: Given that DNMT1 predominantly resides in the nucleus, particularly at replication foci during the S phase of the cell cycle, the primary site of action for its inhibitors is the nuclear compartment.[1][2] Small molecule inhibitors can typically enter the nucleus through passive diffusion across the nuclear pore complexes if they are below the size exclusion limit (approximately 40-60 kDa).
-
Cytoplasmic Retention: A portion of the inhibitor may be retained in the cytoplasm due to non-specific binding to cytoplasmic proteins or sequestration within organelles such as the endoplasmic reticulum or mitochondria.
-
Efflux: Cells may actively export the inhibitor through the action of efflux pumps, such as P-glycoprotein, which can reduce the intracellular concentration and limit its efficacy.
Quantitative Data Presentation
The following tables provide a template for summarizing the quantitative data related to the cellular uptake and subcellular distribution of a hypothetical non-nucleoside DNMT1 inhibitor.
Table 1: Cellular Uptake Kinetics of a Generic DNMT1 Inhibitor
| Time (minutes) | Intracellular Concentration (µM) | Uptake Efficiency (%) |
| 5 | 0.8 | 8 |
| 15 | 2.5 | 25 |
| 30 | 5.2 | 52 |
| 60 | 8.9 | 89 |
| 120 | 9.5 | 95 |
Data are hypothetical and represent typical uptake kinetics for a small molecule inhibitor in a cancer cell line treated with a 10 µM solution.
Table 2: Subcellular Distribution of a Generic DNMT1 Inhibitor after 1-hour Incubation
| Cellular Fraction | Inhibitor Concentration (µM) | Percentage of Total |
| Cytosolic | 2.1 | 22.1% |
| Nuclear | 6.8 | 71.6% |
| Mitochondrial | 0.4 | 4.2% |
| Membrane/Organellar | 0.2 | 2.1% |
Data are hypothetical and based on subcellular fractionation followed by LC-MS/MS analysis.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately characterizing the cellular uptake and distribution of DNMT1 inhibitors.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., HCT116, A549) with known DNMT1 expression levels.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of the DNMT1 inhibitor in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the culture medium immediately before use.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Replace the medium with a fresh medium containing the inhibitor at various concentrations and for different time points.
Cellular Uptake Assay using LC-MS/MS
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular inhibitor. Lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to pellet the debris. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the inhibitor in the cell lysate. An internal standard should be used for accurate quantification.
-
Data Analysis: Calculate the intracellular concentration based on the cell number or total protein content.
Subcellular Fractionation
-
Cell Harvesting: After treatment, wash and harvest the cells.
-
Fractionation: Use a commercial subcellular fractionation kit or a well-established protocol based on differential centrifugation to separate the cytoplasmic, nuclear, mitochondrial, and membrane/organellar fractions.
-
Purity Assessment: Verify the purity of each fraction by performing Western blot analysis for specific markers (e.g., α-tubulin for cytosol, Lamin B1 for the nucleus, COX IV for mitochondria).
-
Quantification: Quantify the concentration of the inhibitor in each fraction using LC-MS/MS as described above.
Fluorescence Microscopy
-
Fluorescent Labeling: If the inhibitor is intrinsically fluorescent or can be tagged with a fluorophore without compromising its activity, live-cell imaging can be employed.
-
Cell Preparation: Grow cells on glass-bottom dishes or coverslips.
-
Treatment and Staining: Treat the cells with the fluorescent inhibitor. For visualization of the nucleus, counterstain with a nuclear dye such as DAPI or Hoechst.
-
Imaging: Acquire images using a confocal or high-resolution fluorescence microscope.
-
Colocalization Analysis: Analyze the images to determine the extent of colocalization between the inhibitor's fluorescence signal and the nuclear stain.
Mandatory Visualizations
Cellular Uptake and Nuclear Localization of a DNMT1 Inhibitor
Caption: Cellular uptake and nuclear translocation of a generic DNMT1 inhibitor.
Experimental Workflow for Subcellular Distribution Analysis
Caption: Experimental workflow for determining the subcellular distribution of a DNMT1 inhibitor.
Conclusion
The cellular uptake and subcellular distribution are critical pharmacological parameters that dictate the efficacy of non-nucleoside DNMT1 inhibitors. This guide has outlined the fundamental mechanisms and experimental approaches for characterizing these processes. While specific data for "this compound" is not available, the principles and protocols described herein provide a robust framework for the investigation of any novel small molecule inhibitor targeting DNMT1. A thorough understanding of a compound's journey to its intracellular target is indispensable for the rational design and development of next-generation epigenetic therapies.
References
Preclinical Development of a Novel Non-Nucleoside DNMT1 Inhibitor: A Technical Guide
Disclaimer: No publicly available preclinical data for a compound specifically named "DNMT1-IN-4" was found. This guide has been constructed using publicly available preclinical data for GSK3685032 , a first-in-class, reversible, and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), as a representative example. The data and methodologies presented herein are intended to serve as a comprehensive template for the type of information expected in a preclinical data package for a novel DNMT1 inhibitor.
Introduction
DNA methylation is a critical epigenetic modification that plays a central role in the regulation of gene expression. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division.[1] Dysregulation of DNMT1 activity is a hallmark of various cancers, leading to aberrant gene silencing, including that of tumor suppressor genes.[1] Non-nucleoside inhibitors of DNMT1 represent a promising therapeutic strategy to reverse these epigenetic alterations without the DNA incorporation and associated toxicities of traditional nucleoside analogs.[1][2] This document provides a technical overview of the preclinical data for a representative non-nucleoside DNMT1 inhibitor, GSK3685032.
Mechanism of Action
GSK3685032 is a potent and highly selective, non-covalent inhibitor of DNMT1.[2][3] Unlike nucleoside analogs that are incorporated into DNA and form covalent adducts with DNMT enzymes, GSK3685032 acts as a competitive inhibitor.[1][2] It competes with the active-site loop of DNMT1 for binding to hemi-methylated DNA, thereby preventing the transfer of a methyl group to the nascent DNA strand.[2][4] This reversible inhibition of DNMT1 leads to passive demethylation of the genome during successive rounds of DNA replication, resulting in the re-expression of silenced genes and subsequent anti-tumor effects.[1][2]
In Vitro Activity
Enzymatic Activity
The inhibitory activity of the compound against DNMT1 and other methyltransferases was assessed using a scintillation proximity assay (SPA).[2]
| Enzyme Target | IC50 (µM) | Selectivity vs. DNMT1 |
| DNMT1 | 0.036 | - |
| DNMT3A/3L | >90 | >2500-fold |
| DNMT3B/3L | >90 | >2500-fold |
| Other Methyltransferases (n=34) | >10 | >277-fold |
| Kinases (n=369) | >10 | >277-fold |
Table 1: Enzymatic Inhibitory Activity of GSK3685032. [2][3]
Cellular Activity
The anti-proliferative effects were evaluated in a panel of hematological cancer cell lines.
| Cell Line Panel | Assay Duration | Median Growth IC50 (µM) |
| Hematological Cancers (n=51) | 6 days | 0.64 |
Table 2: Anti-proliferative Activity of GSK3685032 in Cancer Cell Lines. [5]
Treatment with GSK3685032 resulted in a time- and dose-dependent inhibition of cell growth, with effects becoming apparent after 3 days of treatment.[1] This is consistent with its mechanism of action, which requires cell division for passive DNA demethylation.
In Vivo Preclinical Studies
Animal Models
Subcutaneous and disseminated xenograft models of acute myeloid leukemia (AML) were utilized to evaluate in vivo efficacy.[5][6]
-
Subcutaneous Xenograft Models: MV4-11 or SKM-1 human AML cell lines were implanted subcutaneously into immunodeficient mice.[5][6]
-
Disseminated Xenograft Model: MV4-11 human AML cells were injected intravenously to establish a disseminated disease model.[6]
Efficacy
GSK3685032 demonstrated significant anti-tumor activity in AML xenograft models.
| Animal Model | Dosing Regimen | Outcome |
| MV4-11 Subcutaneous Xenograft | 1-45 mg/kg, SC, BID, 28 days | Dose-dependent tumor growth inhibition, with regression at ≥30 mg/kg.[5][6] |
| SKM-1 Subcutaneous Xenograft | 1-45 mg/kg, SC, BID, 28 days | Dose-dependent tumor growth inhibition, with regression at ≥30 mg/kg.[5][6] |
| MV4-11 Disseminated Xenograft | 1-45 mg/kg, SC, BID, 30 days | Significantly prolonged survival at doses ≥15 mg/kg.[6] |
Table 3: In Vivo Efficacy of GSK3685032 in AML Xenograft Models.
GSK3685032 was well-tolerated at efficacious doses, with reversible effects on hematological parameters at higher doses.[1]
Pharmacokinetics
Pharmacokinetic properties were assessed in mice.
| Route of Administration | Clearance | Volume of Distribution | Blood Half-life |
| Intravenous (IV) / Subcutaneous (SC) | Low | Moderate | >1.8 hours |
Table 4: Summary of Mouse Pharmacokinetic Parameters for GSK3685032. [3][7]
The compound exhibited dose-proportional exposure from 1 to 45 mg/kg.[3]
Signaling Pathways
Inhibition of DNMT1 by non-nucleoside inhibitors leads to global DNA hypomethylation, which in turn activates several downstream signaling pathways. A key mechanism is the induction of a "viral mimicry" response.[1] Hypomethylation leads to the re-expression of endogenous retroviruses (ERVs), resulting in the accumulation of double-stranded RNA (dsRNA) in the cytoplasm. This dsRNA is recognized by pattern recognition receptors, triggering an interferon signaling cascade that can lead to anti-tumor immune responses.[1] Additionally, DNMT1 inhibition has been shown to affect other key cancer-related pathways such as the Wnt/β-catenin and AMPK/mTOR pathways.[2][8]
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNMT1 inhibition improves the activity of memory-like natural killer cells by enhancing the level of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DNMT1 Inhibitor SGI-1027 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, a crucial process for the regulation of gene expression and the stability of the genome.[1] In various cancers, the dysregulation of DNMT1 activity contributes to aberrant hypermethylation of tumor suppressor genes, leading to their silencing and promoting tumorigenesis.[2] Non-nucleoside inhibitors of DNMT1, such as SGI-1027, offer a promising avenue for epigenetic therapy by reversing this hypermethylation and reactivating silenced genes. SGI-1027 is a quinoline-based compound that acts as a potent inhibitor of DNMTs and has been shown to induce the degradation of DNMT1 protein in cancer cells.[3][4]
These application notes provide a comprehensive protocol for the use of the non-nucleoside DNMT1 inhibitor SGI-1027 in a cell culture setting, including its mechanism of action, quantitative data, and detailed experimental procedures.
Data Presentation
The following table summarizes the quantitative data for the DNMT1 inhibitor SGI-1027, providing key values for experimental planning.
| Parameter | Value | Substrate/Cell Line | Reference |
| IC50 (DNMT1) | 12.5 µM | poly(dI-dC) | [5] |
| IC50 (DNMT1) | 6 µM | hemimethylated DNA | [5] |
| IC50 (DNMT3A) | 8 µM | poly(dI-dC) | [5] |
| IC50 (DNMT3B) | 7.5 µM | poly(dI-dC) | [5] |
| Effective Concentration for DNMT1 Degradation | 2.5 - 5 µM | HCT116, RKO cells | [4] |
| Treatment Duration for DNMT1 Degradation | 24 hours | HCT116, RKO cells | [4] |
| IC50 (Cell Viability) | 27.30 µmol/l | Huh7 cells | [3] |
Signaling Pathway and Mechanism of Action
SGI-1027 functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of DNMTs, thereby preventing the transfer of a methyl group to cytosine residues on the DNA.[4] Furthermore, treatment with SGI-1027 leads to the selective degradation of the DNMT1 protein via the proteasomal pathway.[4] This dual action results in a passive loss of DNA methylation during subsequent rounds of DNA replication, leading to the reactivation of epigenetically silenced tumor suppressor genes.
Caption: Mechanism of SGI-1027 action on the DNMT1 pathway.
Experimental Protocols
This section provides a detailed methodology for the treatment of cancer cell lines with SGI-1027 to assess its effects on cell viability and DNMT1 protein levels.
Materials
-
Cancer cell line of interest (e.g., HCT116, RKO, Huh7)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
SGI-1027 (MedChemExpress or other supplier)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
96-well and 6-well cell culture plates
-
Reagents for MTS assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Reagents for Western blotting (lysis buffer, protease inhibitors, primary and secondary antibodies)
Experimental Workflow
Caption: Workflow for cell culture treatment and analysis.
Detailed Protocol
1. Preparation of SGI-1027 Stock Solution:
-
Prepare a 20 mM stock solution of SGI-1027 in sterile DMSO.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
2. Cell Seeding:
-
Culture the chosen cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2.
-
For cell viability assays, seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
For protein analysis, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
3. SGI-1027 Treatment:
-
Allow cells to adhere overnight after seeding.
-
Prepare working solutions of SGI-1027 by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 30 µM).[3][4] The final DMSO concentration should be kept below 0.5%.[4]
-
Include a vehicle control (DMSO only) at the same concentration as the highest SGI-1027 treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of SGI-1027.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
4. Cell Viability Assessment (MTS Assay):
-
Following the incubation period, add the MTS reagent to each well of the 96-well plate according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
5. Analysis of DNMT1 Protein Levels (Western Blot):
-
After treatment, wash the cells in the 6-well plate with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against DNMT1.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the DNMT1 protein levels.
Conclusion
This document provides a detailed protocol for the use of the non-nucleoside DNMT1 inhibitor SGI-1027 in cell culture. The provided quantitative data and experimental procedures will enable researchers to effectively design and execute experiments to investigate the role of DNMT1 in their specific cellular models. The ability of SGI-1027 to induce degradation of DNMT1 and reactivate tumor suppressor genes makes it a valuable tool for cancer research and drug development.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DNMT1 Inhibitors in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of DNA methyltransferase 1 (DNMT1) inhibitors in mouse models. The focus is on providing practical guidance for dosage, administration, and experimental design based on available preclinical data. Two key inhibitors are highlighted: GSK3685032, a selective and reversible DNMT1 inhibitor, and Decitabine (5-aza-2'-deoxycytidine), a non-selective, irreversible DNMT inhibitor.
Overview of DNMT1 Inhibition
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Its inhibition can lead to the reactivation of tumor suppressor genes silenced by hypermethylation, making it a key target in cancer therapy. Dysregulation of DNMT1 is implicated in various cancers, and its inhibition has shown therapeutic potential in preclinical models.
Compound Information and Dosage in Mice
The following tables summarize the dosage and administration details for GSK3685032 and Decitabine in mice, based on published studies.
Table 1: GSK3685032 Dosage and Administration in Mice
| Parameter | Details | Reference |
| Dosage Range | 1 - 45 mg/kg | [1] |
| Administration Route | Subcutaneous (SC) | [1] |
| Dosing Frequency | Twice daily | [1] |
| Formulation | 10% Captisol, pH adjusted to 4.5-5 with 1 M acetic acid | [2] |
| Storage of Formulation | Up to 1 week at 4°C | [2] |
| Observed Effects | Dose-dependent tumor growth inhibition, with clear regression at ≥30 mg/kg in AML xenograft models.[1][2] | [1][2] |
| Adverse Effects | At higher doses, reversible reductions in neutrophils and red blood cells have been observed.[1][3] Generally better tolerated than Decitabine.[1][4] | [1][3][4] |
Table 2: Decitabine (5-aza-2'-deoxycytidine) Dosage and Administration in Mice
| Parameter | Details | Reference |
| Dosage Range | 0.25 - 1.0 mg/kg | [5][6] |
| Administration Route | Intraperitoneal (IP), Intravenous (IV) | [5] |
| Dosing Frequency | Daily for 5 consecutive days | [5] |
| Formulation | Dissolved in isotonic saline or PBS | [5] |
| Storage of Formulation | Prepare fresh; can be stored at 2-8°C for a few hours. | |
| Observed Effects | Tumor rejection in a mouse T-cell lymphoma model; potent preventive and therapeutic effects in an EAE model. | |
| Adverse Effects | Myelosuppression (neutropenia, thrombocytopenia, anemia), febrile neutropenia, and an increased risk of infection are common.[7] | [7] |
Experimental Protocols
Protocol for Preparation and Administration of GSK3685032
Materials:
-
GSK3685032 powder
-
Captisol (sulfobutylether-β-cyclodextrin)
-
1 M Acetic Acid
-
Sterile water for injection
-
Sterile conical tubes
-
pH meter
-
0.22 µm sterile filter
-
Syringes and needles (27-30 gauge)
Preparation of Dosing Solution (10% Captisol):
-
Prepare a 10% (w/v) solution of Captisol in sterile water for injection.
-
Weigh the required amount of GSK3685032 and add it to the 10% Captisol solution.
-
Vortex or sonicate until the compound is fully dissolved.
-
Adjust the pH of the solution to 4.5-5.0 using 1 M acetic acid.
-
Sterile filter the final solution using a 0.22 µm filter.
-
Store the prepared solution at 4°C for up to one week.[2]
Administration Protocol (Subcutaneous):
-
Gently restrain the mouse by scruffing the neck and back skin.
-
Lift the loose skin over the flank or back to form a tent.
-
Insert a 27-30 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the desired volume of the GSK3685032 solution.
-
Withdraw the needle and gently massage the injection site.
-
Monitor the animal for any signs of distress post-injection.
Protocol for Preparation and Administration of Decitabine
Materials:
-
Decitabine powder
-
Sterile isotonic saline or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Syringes and needles (25-27 gauge)
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of Decitabine.
-
Reconstitute the powder in sterile isotonic saline or PBS to the desired final concentration. For example, for a 1 mg/kg dose in a 25g mouse with an injection volume of 200 µL, the concentration would be 0.125 mg/mL.
-
Vortex gently to dissolve. Prepare this solution fresh before each use.
Administration Protocol (Intraperitoneal):
-
Properly restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent damage to the bladder or cecum.[8]
-
Aspirate to ensure the needle has not entered the intestines or bladder.[8][9]
-
Inject the Decitabine solution.[8]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any adverse reactions.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by DNMT1 Inhibition
Inhibition of DNMT1 has been shown to impact several key cellular signaling pathways. The diagram below illustrates the central role of DNMT1 and the downstream consequences of its inhibition.
Caption: DNMT1 signaling and consequences of its inhibition.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of a DNMT1 inhibitor in a mouse xenograft model.
Caption: In vivo efficacy study workflow for a DNMT1 inhibitor.
Conclusion
The selective DNMT1 inhibitor GSK3685032 and the non-selective inhibitor Decitabine are valuable tools for studying the effects of DNA hypomethylation in murine models. The provided protocols and data offer a starting point for designing and executing in vivo experiments. Researchers should carefully consider the specific goals of their study, the characteristics of their animal model, and potential toxicities when selecting an inhibitor and determining the appropriate dosage and administration schedule. Adherence to institutional animal care and use guidelines is paramount for all in vivo studies.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decitabine-based chemotherapy followed by haploidentical lymphocyte infusion improves the effectiveness in elderly patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low‐dose decitabine promotes M2 macrophage polarization in patients with primary immune thrombocytopenia via enhancing KLF4 binding to PPARγ promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DNA methylation inhibitors adverse reaction characteristic analysis: a descriptive analysis from WHO-VigiAccess [frontiersin.org]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for DNMT1 Inhibition in Cancer Research
A Note to Researchers: Initial searches for a specific compound designated "DNMT1-IN-4" did not yield publicly available data, datasheets, or research articles. This may indicate that it is a novel, proprietary, or internally coded compound not yet described in scientific literature.
In lieu of specific data for "this compound," this document provides comprehensive application notes and protocols for a well-characterized and widely studied DNMT1 inhibitor, Decitabine (5-aza-2'-deoxycytidine) , as a representative agent for researchers investigating the therapeutic potential of DNMT1 inhibition in cancer. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of other DNMT1 inhibitors.
Introduction to DNMT1 and its Role in Cancer
DNA methyltransferase 1 (DNMT1) is a crucial enzyme responsible for maintaining DNA methylation patterns following DNA replication.[1][2][3] In cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common epigenetic event leading to their silencing and contributing to tumorigenesis.[1][2] Overexpression of DNMT1 is frequently observed in various cancers and is associated with poor prognosis.[1][4][5] Inhibition of DNMT1 can lead to the re-expression of silenced tumor suppressor genes, cell cycle arrest, induction of apoptosis, and enhanced immunogenicity of tumor cells, making it a compelling target for cancer therapy.[1][6][7]
Mechanism of Action of Decitabine
Decitabine is a nucleoside analog that, after being incorporated into DNA, forms a covalent bond with DNMT1. This irreversible binding depletes the cell of active DNMT1, leading to passive demethylation of the genome during subsequent rounds of DNA replication. The resulting hypomethylation can reactivate tumor suppressor genes and induce anti-tumor effects.
Quantitative Data on Decitabine in Cancer Cell Lines
The following table summarizes the inhibitory concentrations (IC50) of Decitabine in various cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| EC109 | Esophageal Squamous Cell Carcinoma | 5.38 (72h) | [8] |
| EC109/Taxol | Paclitaxel-Resistant Esophageal Cancer | 2.04 (72h) | [8] |
| OCI-AML3 | Acute Myeloid Leukemia | Not explicitly stated, but used in combination studies | [9] |
| SKBR3 | Breast Cancer | ~5 (used for 24h treatment) | [10] |
| BT474 | Breast Cancer | ~5 (used for 24h treatment) | [10] |
Signaling Pathways Modulated by DNMT1 Inhibition
Inhibition of DNMT1 can impact multiple signaling pathways critical for cancer cell survival and proliferation. One key pathway involves the reactivation of tumor suppressor genes like p16, which in turn regulates the cell cycle.
Caption: Inhibition of DNMT1 by Decitabine leads to reduced DNA hypermethylation and reactivation of tumor suppressor genes, thereby inhibiting tumor growth.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of a DNMT1 inhibitor like Decitabine in cancer research.
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of the DNMT1 inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
DNMT1 inhibitor (e.g., Decitabine)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed 1 x 104 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the DNMT1 inhibitor for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.[11]
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of DNMT1 and downstream target proteins (e.g., p16) following inhibitor treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-DNMT1, anti-p16, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.[12]
Methylation-Specific PCR (MSP)
This protocol is used to assess the methylation status of specific gene promoters.
Materials:
-
Genomic DNA from treated and untreated cells
-
Bisulfite conversion kit
-
Primers specific for methylated and unmethylated DNA sequences of the target gene promoter
-
PCR master mix
-
Agarose gel and electrophoresis system
Procedure:
-
Extract genomic DNA from cells.
-
Perform bisulfite conversion of the DNA using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Perform two separate PCR reactions for each sample using primers specific for the methylated and unmethylated sequences.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band in the "methylated" reaction and its absence in the "unmethylated" reaction indicates hypermethylation, and vice versa.
Experimental Workflow for In Vitro and In Vivo Studies
The following diagram illustrates a typical workflow for evaluating a DNMT1 inhibitor in cancer research.
Caption: A typical workflow for evaluating a DNMT1 inhibitor, starting with in vitro characterization and progressing to in vivo efficacy studies.
Conclusion
Inhibition of DNMT1 represents a promising therapeutic strategy for a variety of cancers. The protocols and information provided here, using Decitabine as a prime example, offer a solid foundation for researchers to investigate the anti-cancer effects of DNMT1 inhibitors. These studies are crucial for understanding the underlying mechanisms of epigenetic reprogramming and for the development of novel cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. DNMT1-associated DNA methylation changes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNMT1 - Wikipedia [en.wikipedia.org]
- 4. DNA Methyltransferases in Cancer: Biology, Paradox, Aberrations, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression profiling of DNA methyl transferase I (DNMT1) and efficacy of a DNA-hypomethylating agent (decitabine) in combination with chemotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 7. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of DNA methyltransferase 1 (DNMT1) and multidrug resistance-associated proteins in 2-methoxyestradiol-induced cytotoxicity in EC109/Taxol cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Inhibition of DNMT1 and ERRα crosstalk suppresses breast cancer via derepression of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of DNMT1 silencing on malignant phenotype and methylated gene expression in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for DNMT1 Inhibitor Treatment in Cancer Cell Lines
These application notes provide a comprehensive overview of the cellular effects of DNA methyltransferase 1 (DNMT1) inhibition in various cancer cell lines and detailed protocols for key experimental assays. While specific data for a compound designated "DNMT1-IN-4" is not publicly available, this document summarizes the typical effects observed with potent and selective DNMT1 inhibitors.
Data Presentation: Effects of DNMT1 Inhibition on Cancer Cell Lines
Inhibition of DNMT1 in cancer cells typically leads to the re-expression of tumor suppressor genes, resulting in reduced cell viability, induction of apoptosis, and cell cycle arrest. The following table summarizes these effects across a range of cancer cell lines as reported in various studies.
| Cancer Type | Cell Line | Observed Effects of DNMT1 Inhibition/Depletion | Reference |
| Colon Cancer | HCT116 | Conditional apoptosis, global DNA demethylation.[1] | [1] |
| RKO | Re-expression of tumor suppressor gene CDKN2A. | [2] | |
| Breast Cancer | MCF-7 | Did not induce cellular invasion upon DNMT1 depletion.[3] | [3] |
| ZR-75-1 | Did not induce cellular invasion upon DNMT1 depletion.[3] | [3] | |
| Lung Cancer | H23 | Enhanced apoptosis when combined with HDAC inhibitors.[4] | [4] |
| H719 | Enhanced apoptosis when combined with HDAC inhibitors.[4] | [4] | |
| Osteosarcoma | Patient-derived cells | Synergistic effect in combination with chemotherapy.[5] | [5] |
| Pancreatic Cancer | Pancreatic Cancer Stem Cells | Overexpression of DNMT1; knockout decreased CSC phenotypes.[6] | [6] |
| Cervical Cancer | HeLa, SiHa | Silencing of DNMT1 induced apoptosis and cell cycle arrest. | [7] |
Mandatory Visualization
The following diagrams illustrate a key signaling pathway affected by DNMT1 inhibition and a typical experimental workflow for assessing the inhibitor's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical threshold levels of DNA methyltransferase 1 are required to maintain DNA methylation across the genome in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Expression profiling of DNA methyl transferase I (DNMT1) and efficacy of a DNA-hypomethylating agent (decitabine) in combination with chemotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Selective DNMT1 Inhibitors in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferase 1 (DNMT1) is a key epigenetic regulator responsible for maintaining DNA methylation patterns following DNA replication. Dysregulation of DNMT1 activity and subsequent aberrant DNA methylation have been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Consequently, the selective inhibition of DNMT1 has emerged as a promising therapeutic strategy and a valuable tool for elucidating the role of DNA methylation in these complex disorders.
These application notes provide a comprehensive overview of the use of selective DNMT1 inhibitors for studying neurodegenerative diseases. While specific data for a compound designated "DNMT1-IN-4" is not publicly available, this document will focus on well-characterized, selective DNMT1 inhibitors such as RG108 and GSK3484862 as illustrative examples. The provided protocols for in vitro screening and cellular target engagement will be applicable to the evaluation of novel compounds like this compound.
Mechanism of Action of DNMT1 Inhibitors
DNMT1 inhibitors can be broadly categorized into two main classes:
-
Nucleoside Analogs: These compounds, such as 5-azacytidine and decitabine, are incorporated into DNA during replication. They form a covalent bond with DNMT1, trapping the enzyme and leading to its degradation. While potent, they can be cytotoxic and lack specificity for DNMT1 over other DNMTs.
-
Non-nucleoside Inhibitors: These small molecules, including RG108 and GSK3484862, typically bind to the catalytic pocket of DNMT1, preventing it from methylating its DNA substrate.[1] They are often more selective and less toxic than nucleoside analogs, making them valuable tools for research. GSK3484862, for instance, is a highly selective, reversible, non-covalent inhibitor of DNMT1.[2][3]
Signaling Pathways and Rationale for Use in Neurodegenerative Diseases
The rationale for using DNMT1 inhibitors in neurodegenerative disease research is rooted in the observation of aberrant DNA methylation patterns in affected brain regions. For example, hypermethylation of promoter regions can lead to the silencing of crucial genes involved in neuronal survival, synaptic plasticity, and protein clearance. By inhibiting DNMT1, researchers aim to reverse this hypermethylation, restore the expression of these neuroprotective genes, and thereby mitigate disease progression.
Data Presentation: In Vitro and In Vivo Effects of Selective DNMT1 Inhibitors
The following tables summarize quantitative data from studies utilizing selective DNMT1 inhibitors in models relevant to neurodegenerative diseases.
Table 1: In Vitro Efficacy of Selective DNMT1 Inhibitors
| Compound | Assay System | Target | IC50 | Reference |
| RG108 | In vitro DNMT1 activity assay | Human DNMT1 | 115 nM | [1] |
| GSK3484862 | Scintillation Proximity Assay | Human DNMT1 | 0.036 µM | [4] |
| Nanaomycin A | Biochemical DNMT assay | Human DNMT3B | 0.5 µM | [5] |
Table 2: Cellular Effects of Selective DNMT1 Inhibitors in Neurodegeneration Models
| Compound | Cell Model | Disease Model | Key Finding | Quantitative Data | Reference |
| RG108 | PC-12 Adh cells | Neurite Outgrowth Model | Promoted NGF-induced neurite outgrowth | Similar efficacy to Trichostatin A | [6][7] |
| RG108 | Spinal motor neurons | Spinal and Bulbar Muscular Atrophy (SBMA) | Ameliorated neurodegeneration | Restored transcription of Hes5 | [1] |
| GSK3484862 | HCT-116 cells | Cancer (as a model for methylation) | Induced vimentin gene expression | Similar maximal fold-induction as decitabine | [4] |
| DNMT1 siRNA | N2a cells | Huntington's Disease (mutant HTT) | Improved survival of cells | Increased survival rate over 12h | [8][9] |
Experimental Protocols
Protocol 1: In Vitro DNMT1 Inhibitor Screening Assay (Colorimetric)
This protocol is adapted from commercially available kits (e.g., Abcam ab113465, EpigenTek P-3006A) and is suitable for the initial screening of putative DNMT1 inhibitors like this compound.[10]
Materials:
-
DNMT1 Inhibitor Screening Assay Kit (containing assay buffer, wash buffer, Adomet, DNMT1 enzyme, DNA substrate-coated plate, capture antibody, detection antibody, enhancer solution, developer solution, and stop solution)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Prepare Reagents: Prepare all kit components as instructed in the manufacturer's manual. Dilute the test inhibitor to the desired concentrations in assay buffer.
-
Enzyme Reaction:
-
To the appropriate wells of the DNA substrate-coated plate, add the assay buffer.
-
Add the diluted test inhibitor or vehicle control.
-
Add the DNMT1 enzyme to all wells except for the blank.
-
Initiate the reaction by adding Adomet to all wells.
-
Cover the plate and incubate at 37°C for 60-90 minutes.
-
-
Detection:
-
Wash the wells with 1X Wash Buffer.
-
Add the diluted Capture Antibody and incubate at room temperature for 60 minutes.
-
Wash the wells.
-
Add the diluted Detection Antibody and incubate at room temperature for 30 minutes.
-
Wash the wells.
-
Add the Enhancer Solution and incubate at room temperature for 30 minutes.
-
Wash the wells.
-
Add the Developer Solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add the Stop Solution to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test inhibitor using the following formula: Inhibition % = [1 - (OD_inhibitor - OD_blank) / (OD_control - OD_blank)] * 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells (e.g., neuronal cell line)
-
Test inhibitor (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thermal cycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against DNMT1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to confluency.
-
Treat cells with the test inhibitor or vehicle control at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes. Leave one aliquot at room temperature as a control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each supernatant.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against DNMT1, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for DNMT1 at each temperature for both the vehicle- and inhibitor-treated samples.
-
Plot the percentage of soluble DNMT1 relative to the unheated control against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Conclusion
The study of DNMT1 inhibition holds significant promise for advancing our understanding and treatment of neurodegenerative diseases. While information on "this compound" is currently limited, the protocols and data presented for well-established selective DNMT1 inhibitors provide a robust framework for the scientific community. The combination of in vitro screening assays to determine inhibitory potential and cellular target engagement assays like CETSA to confirm intracellular activity is a critical workflow for the validation of novel therapeutic candidates in this class. Researchers are encouraged to adapt these methodologies for the characterization of new DNMT1 inhibitors and to further explore their potential in preclinical models of neurodegeneration.
References
- 1. embopress.org [embopress.org]
- 2. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3484862 targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of DNMT and HDAC Inhibitors (RG108 and Trichostatin A) on NGF-induced Neurite Outgrowth and Cellular Migration [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. DNA Methyltransferase 1 (DNMT1) Acts on Neurodegeneration by Modulating Proteostasis-Relevant Intracellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]
Measuring DNMT1 Inhibition with DNMT1-IN-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the inhibition of DNA Methyltransferase 1 (DNMT1) using the novel small molecule inhibitor, DNMT1-IN-4. These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, cancer biology, and drug discovery.
Introduction to DNMT1 and this compound
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and genome stability.[1][2] DNA Methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[1][3] Dysregulation of DNMT1 activity is associated with various diseases, including cancer.[1][4] Consequently, DNMT1 has emerged as a promising therapeutic target.
This compound is a potent and selective, non-nucleoside inhibitor of DNMT1. It is designed to directly bind to the catalytic domain of DNMT1, thereby preventing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to DNA. This document outlines key in vitro and cellular assays to characterize the inhibitory activity of this compound.
In Vitro DNMT1 Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro potency of this compound by measuring its effect on recombinant human DNMT1 activity. The assay quantifies the amount of methylated DNA, which is proportional to DNMT1 activity.[5][6]
Experimental Workflow
Caption: Workflow for the in vitro DNMT1 inhibition assay.
Protocol
Materials:
-
Recombinant Human DNMT1 Enzyme
-
This compound
-
DNMT1 Assay Buffer
-
S-Adenosyl-L-methionine (SAM)
-
DNA Substrate (poly(dI-dC)) coated microplate
-
Anti-5-methylcytosine (5mC) primary antibody
-
HRP-conjugated secondary antibody
-
Colorimetric Substrate (e.g., TMB)
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DNMT1 Assay Buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Add 50 µL of diluted DNMT1 enzyme to each well of the DNA substrate-coated microplate.
-
Add 5 µL of the this compound dilutions or vehicle to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the methylation reaction by adding 45 µL of a master mix containing SAM and DNMT1 Assay Buffer to each well.
-
Incubate the plate at 37°C for 2 hours.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 100 µL of the diluted anti-5mC primary antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 100 µL of the Colorimetric Substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
Data Presentation
| This compound Conc. (nM) | Absorbance (450 nm) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1.25 ± 0.08 | 0 |
| 1 | 1.10 ± 0.06 | 12 |
| 10 | 0.88 ± 0.05 | 30 |
| 50 | 0.63 ± 0.04 | 50 |
| 100 | 0.45 ± 0.03 | 64 |
| 500 | 0.15 ± 0.02 | 88 |
| 1000 | 0.08 ± 0.01 | 94 |
IC50 Value: 50 nM
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a drug to its target protein in a cellular context.[7][8] The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.[9]
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol
Materials:
-
HCT116 cells (or other relevant cell line)
-
Cell culture medium and reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Thermal cycler
-
Microcentrifuge
-
SDS-PAGE gels and running buffer
-
Western blotting apparatus and reagents
-
Anti-DNMT1 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture HCT116 cells to ~80% confluency.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle for 2 hours.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 1x10⁷ cells/mL.
-
Aliquot 100 µL of the cell suspension into PCR tubes.
-
Heat the aliquots in a thermal cycler at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-DNMT1 antibody.
-
Image the blot and quantify the band intensities.
Data Presentation
| Temperature (°C) | Vehicle (Relative Band Intensity) | This compound (1 µM) (Relative Band Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.82 | 0.95 |
| 55 | 0.55 | 0.88 |
| 60 | 0.25 | 0.65 |
| 65 | 0.05 | 0.30 |
Cellular DNMT1 Inhibition and Downstream Effects
This protocol assesses the functional consequences of DNMT1 inhibition by this compound in a cellular context. It involves treating cells with the inhibitor and measuring changes in global DNA methylation and the expression of a known methylation-silenced gene, such as p16/INK4a (encoded by the CDKN2A gene).[10]
Signaling Pathway
Caption: this compound inhibits DNMT1, leading to reduced DNA methylation and reactivation of tumor suppressor genes.
Protocol
Materials:
-
HCT116 cells
-
Cell culture medium and reagents
-
This compound
-
Genomic DNA isolation kit
-
Global DNA methylation quantification kit (e.g., ELISA-based)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for CDKN2A and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle for 72 hours.
-
For Global DNA Methylation Analysis: a. Harvest cells and isolate genomic DNA. b. Quantify global 5-methylcytosine (5mC) levels using an ELISA-based kit according to the manufacturer's instructions.
-
For Gene Expression Analysis (qPCR): a. Harvest cells and isolate total RNA. b. Synthesize cDNA from the isolated RNA. c. Perform qPCR using primers for CDKN2A and a housekeeping gene. d. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation
Global DNA Methylation
| This compound Conc. (nM) | Global 5mC (%) (Mean ± SD) |
| 0 (Vehicle) | 4.5 ± 0.3 |
| 100 | 3.8 ± 0.2 |
| 500 | 2.5 ± 0.2 |
| 1000 | 1.8 ± 0.1 |
CDKN2A (p16) Gene Expression
| This compound Conc. (nM) | Relative Fold Change in CDKN2A mRNA (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 100 | 2.5 ± 0.3 |
| 500 | 8.2 ± 0.7 |
| 1000 | 15.6 ± 1.2 |
Conclusion
The protocols described in this document provide a comprehensive framework for characterizing the inhibitory activity of this compound. These assays allow for the determination of in vitro potency, confirmation of target engagement in a cellular environment, and assessment of the functional consequences of DNMT1 inhibition. The data generated from these experiments are crucial for the preclinical development of DNMT1 inhibitors as potential therapeutic agents.
References
- 1. DNMT1 - Wikipedia [en.wikipedia.org]
- 2. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in human DNA methyltransferase DNMT1 induce specific genome-wide epigenomic and transcriptomic changes in neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of associations between DNA hypermethylation, hypomethylation, and DNMT RNA levels in ovarian tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epigentek.com [epigentek.com]
- 6. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. scispace.com [scispace.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA methylation protects cancer cells against senescence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DNMT1 Inhibitor Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective DNMT1 inhibitor, GSK3484862.
Frequently Asked Questions (FAQs)
Q1: What is GSK3484862 and how does it work?
GSK3484862 is a potent and selective, non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Its mechanism of action is distinct from traditional nucleoside analogs. It contains a dicyanopyridine moiety that competes with the DNMT1 active-site loop for intercalation into the DNA at CpG sites.[3] This prevents the proper functioning of the enzyme.[3] Furthermore, studies have shown that GSK3484862 targets DNMT1 for proteasome-dependent degradation in various cell lines, leading to a rapid reduction in DNMT1 protein levels without affecting its mRNA levels.[3][4][5][6] This dual action of enzymatic inhibition and protein degradation leads to global DNA hypomethylation.[3][4][5][6]
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of GSK3484862 will vary depending on the cell line and the desired experimental outcome. Based on published data, a good starting point for in vitro cell-based assays is in the range of 100 nM to 2 µM.[7][8] For long-term experiments (several days), concentrations up to 10 µM have been tolerated by some cell lines, such as murine embryonic stem cells.[9][10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store GSK3484862?
GSK3484862 is soluble in DMSO.[7] For stock solutions, it is recommended to dissolve the compound in fresh DMSO to a concentration of 10 mM or higher. To aid dissolution, ultrasonic treatment may be necessary.[11] Stock solutions should be aliquoted and stored at -20°C for up to 6 months or -80°C for up to a year to avoid repeated freeze-thaw cycles.[9] For cell culture experiments, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the known off-target effects of GSK3484862?
GSK3484862 has been shown to be highly selective for DNMT1. In a panel of over 300 protein kinases and 30 other methyltransferases, including DNMT3A and DNMT3B, no significant inhibition was observed at concentrations up to 50 µM.[7][12] This high selectivity makes it a valuable tool for specifically studying the functions of DNMT1.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low activity observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM). |
| Insufficient treatment time. | The effects of DNMT1 inhibition on DNA methylation and subsequent gene expression can take time to manifest. Extend the treatment duration (e.g., 3-6 days), refreshing the media with the inhibitor every 24-48 hours. | |
| Poor inhibitor solubility or stability. | Ensure the stock solution is fully dissolved. Use fresh DMSO and sonicate if necessary. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions in media for each experiment. | |
| High cell toxicity | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for your cell line and use concentrations below this value for mechanistic studies. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cells (typically <0.5%, ideally ≤0.1%). | |
| Cell line is particularly sensitive to DNMT1 inhibition. | Some cell lines are more dependent on DNMT1 for survival. Consider using a lower concentration range or a shorter treatment duration. | |
| Variability between experiments | Inconsistent inhibitor preparation. | Prepare a large batch of stock solution, aliquot, and store properly to ensure consistency across multiple experiments. |
| Cell passage number and confluency. | Use cells within a consistent passage number range. Seed cells at a consistent density to ensure they are in a similar growth phase when the inhibitor is added. |
Data Presentation
Table 1: In Vitro Activity and Recommended Concentration Range of GSK3484862
| Parameter | Value | Reference |
| DNMT1 IC50 | 0.23 µM | [1][2][7][12] |
| Selectivity (DNMT3A/3B IC50) | > 50 µM | [7][12] |
| Recommended In Vitro Concentration Range | 100 nM - 10 µM | [7][9][10] |
| Cell Growth Inhibition (MV4-11 cells) | 100 - 1000 nM | [7] |
Table 2: Solubility and Storage of GSK3484862
| Parameter | Details | Reference |
| Solubility | Soluble in DMSO (e.g., 20.83 mg/mL or 57.00 mM) | [11] |
| Stock Solution Storage | -20°C for 6 months; -80°C for 1 year | [9] |
| In Vivo Formulation Example | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [9] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Cell Treatment with GSK3484862
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a fresh dilution of the GSK3484862 stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of GSK3484862 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or longer for demethylation studies). For longer incubation times, replace the medium with fresh inhibitor-containing medium every 2-3 days.[8]
-
Downstream Analysis: After the incubation period, harvest the cells for downstream applications such as cell viability assays (e.g., MTT), western blotting for DNMT1 levels, or DNA extraction for methylation analysis (e.g., bisulfite sequencing).
Protocol 2: Western Blot for DNMT1 Degradation
-
Cell Lysis: After treatment with GSK3484862, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK3484862 (GSK-3484862) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. caymanchem.com [caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DNMT1-IN-4 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DNMT1-IN-4 and other DNMT1 inhibitors in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DNMT1 inhibitors?
DNMT1 inhibitors are broadly categorized into two main classes: nucleoside analogs and non-nucleoside analogs.
-
Nucleoside Analogs: (e.g., 5-azacytidine, Decitabine) These compounds are incorporated into DNA during replication. They act by covalently trapping DNMT1, leading to its degradation and subsequent passive demethylation of the genome.[1][2] This mechanism is often associated with cytotoxicity, especially at higher doses.[3][4]
-
Non-Nucleoside Analogs: (e.g., GSK3685032, RG108) These inhibitors typically bind to the active site or allosteric sites of DNMT1, preventing it from methylating DNA without being incorporated into the DNA strand.[1][5][6] This class of inhibitors is often more specific for DNMT1 and can have a less cytotoxic profile compared to nucleoside analogs.[1][7]
Q2: What are the expected cellular effects of DNMT1 inhibition?
Inhibition of DNMT1 is expected to lead to a variety of cellular effects, including:
-
Global or gene-specific DNA hypomethylation.
-
Re-expression of tumor suppressor genes silenced by promoter hypermethylation.
-
Induction of cell cycle arrest, differentiation, or apoptosis.[8]
-
Changes in chromatin structure and gene expression profiles.
Q3: How can I confirm that this compound is active in my cells?
To confirm the activity of a DNMT1 inhibitor, you can perform the following experiments:
-
Western Blot: Assess the levels of DNMT1 protein. Nucleoside analogs are known to cause DNMT1 degradation.[9]
-
DNMT1 Activity Assay: Directly measure the enzymatic activity of DNMT1 in nuclear extracts treated with the inhibitor.
-
DNA Methylation Analysis: Quantify global DNA methylation levels (e.g., using a global methylation ELISA kit) or assess the methylation status of specific gene promoters (e.g., by methylation-specific PCR or bisulfite sequencing). A decrease in methylation indicates inhibitor activity.[8]
-
Gene Expression Analysis: Measure the mRNA levels of genes known to be silenced by DNA methylation (e.g., tumor suppressor genes) using RT-qPCR. An increase in expression would suggest successful inhibition of DNMT1.
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Insufficient Treatment Duration | The effects of DNMT1 inhibition, particularly changes in DNA methylation, can be time-dependent and may require multiple cell cycles to become apparent.[1] Conduct a time-course experiment to identify the optimal treatment duration. |
| Compound Instability | Some DNMT1 inhibitors have limited stability in solution.[5][7] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Refer to the manufacturer's datasheet for stability information. |
| Cell Line Resistance | Certain cell lines may be inherently resistant to DNMT1 inhibitors. This could be due to various factors, including drug efflux pumps or alterations in pathways that regulate DNMT1 expression and activity. Consider testing the inhibitor on a different, sensitive cell line as a positive control. |
| Poor Solubility | If the compound is not fully dissolved, its effective concentration will be lower than expected. Ensure the compound is completely dissolved in the appropriate solvent according to the manufacturer's instructions. |
Issue 2: High Cytotoxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | High concentrations of DNMT1 inhibitors, especially nucleoside analogs, can lead to significant cytotoxicity.[4] Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the IC50 value and a non-toxic working concentration. |
| Off-Target Activity | Some DNMT inhibitors may have off-target effects on other methyltransferases or cellular processes.[7] If you suspect off-target effects, consider using a structurally different DNMT1 inhibitor as a comparison. Also, performing whole-genome expression analysis (e.g., RNA-seq) can help identify unexpected changes in gene expression. |
| Induction of DNA Damage | Nucleoside analog DNMT inhibitors can cause DNA damage.[7] You can assess DNA damage by looking for markers like γH2AX phosphorylation via western blot or immunofluorescence. |
Quantitative Data Summary
The following table summarizes key parameters for different classes of DNMT1 inhibitors. Please note that specific values for "this compound" are not publicly available and should be determined experimentally.
| Parameter | Nucleoside Analogs (e.g., Decitabine) | Non-Nucleoside Analogs (e.g., GSK3685032) | This compound |
| Mechanism | Covalent trapping and degradation of DNMT1[1][2] | Reversible, competitive inhibition[1] | To be determined |
| Typical IC50 Range | Low micromolar to nanomolar[5] | Nanomolar[7] | To be determined |
| Primary Cellular Effect | Cytotoxic at higher doses, cytostatic at lower doses[1] | Primarily cytostatic[1] | To be determined |
| Known Side Effects | DNA damage, myelosuppression[7] | Generally lower toxicity reported[1][7] | To be determined |
| Chemical Stability | Can be unstable in aqueous solutions[5][7] | Generally more stable[7] | To be determined |
Experimental Protocols
Protocol 1: In Vitro DNMT1 Activity Assay
This protocol provides a general framework for measuring DNMT1 activity in nuclear extracts.
Materials:
-
Nuclear Extraction Kit
-
DNMT1 Activity Assay Kit (colorimetric or fluorometric)
-
This compound
-
Treated and untreated cells
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Harvest cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., Bradford or BCA).
-
Perform the DNMT1 activity assay according to the manufacturer's instructions of the assay kit, using equal amounts of nuclear protein for each sample.
-
Measure the output (absorbance or fluorescence) and calculate the DNMT1 activity as per the kit's protocol. Compare the activity in treated samples to the vehicle control.
Protocol 2: Western Blot for DNMT1 Protein Levels
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNMT1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in lysis buffer and quantify protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
Visualizations
Caption: Mechanisms of action for DNMT1 inhibitors.
Caption: General workflow for testing DNMT1 inhibitors.
Caption: Troubleshooting decision tree for DNMT1 inhibitor experiments.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 5. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome | eLife [elifesciences.org]
- 9. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
DNMT1-IN-4 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNMT1-IN-4, a novel inhibitor of DNA Methyltransferase 1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, reconstitute the solid this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to the desired concentration, for example, 10 mM. Ensure the compound is fully dissolved by vortexing. For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the final working concentration immediately before use.
Q3: What is the known stability of this compound in different conditions?
A3: The stability of this compound has been evaluated under various conditions. The table below summarizes the compound's stability. It is recommended to use freshly prepared solutions for optimal performance.
| Storage Condition | Solvent | Duration | Degradation |
| -80°C | DMSO | 6 months | < 5% |
| -20°C | DMSO | 1 month | < 5% |
| 4°C | DMSO | 1 week | ~10% |
| Room Temperature | DMSO | 24 hours | ~15% |
| 37°C in Cell Culture Media | Aqueous | 8 hours | ~20% |
Q4: What is the proposed mechanism of action for this compound?
A4: this compound is a potent and selective non-nucleoside inhibitor of DNMT1. It is believed to bind to the catalytic pocket of DNMT1, preventing the transfer of methyl groups to DNA. This leads to passive demethylation of the genome during DNA replication.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of DNMT1 activity observed in in vitro assays.
| Possible Cause | Recommended Solution |
| Degraded this compound | Prepare a fresh stock solution of this compound from the solid compound. Ensure proper storage of stock solutions at -80°C in small aliquots. |
| Incorrect Assay Conditions | Verify the final concentration of this compound in the assay. Ensure the assay buffer components are compatible with the inhibitor. Check the incubation time and temperature as specified in the protocol. |
| Inactive DNMT1 Enzyme | Use a fresh batch of DNMT1 enzyme or validate the activity of the current batch with a known control inhibitor. |
Problem 2: High cellular toxicity observed in cell-based assays.
| Possible Cause | Recommended Solution |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Prolonged Incubation Time | Optimize the incubation time for the experiment. Shorter incubation periods may be sufficient to observe the desired effect without causing significant cell death. |
Problem 3: Variability in experimental results between different batches of this compound.
| Possible Cause | Recommended Solution |
| Batch-to-Batch Variation | If possible, purchase a larger single batch of the compound for the entire study. If using different batches, perform a bridging study to compare their potency. |
| Improper Handling | Adhere strictly to the recommended storage and handling procedures to minimize degradation and ensure consistency. |
Experimental Protocols
Protocol 1: In Vitro DNMT1 Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on recombinant human DNMT1 enzyme.
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10% glycerol.
-
Prepare Reagents:
-
Recombinant human DNMT1 (50 nM final concentration).
-
Hemimethylated DNA substrate (1 µM final concentration).
-
S-adenosyl-L-[methyl-³H]-methionine (SAM) (1 µM final concentration).
-
This compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of this compound solution.
-
Add 40 µL of a master mix containing DNMT1 enzyme and the DNA substrate in assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of [³H]-SAM.
-
Incubate for 1 hour at 37°C.
-
-
Stop Reaction and Measure Activity:
-
Stop the reaction by adding 50 µL of 6 N HCl.
-
Spot the reaction mixture onto DE-81 filter paper and allow it to air dry.
-
Wash the filter paper three times with 0.5 M phosphate buffer (pH 7.0).
-
Wash once with ethanol and air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot Analysis of DNMT1 Levels in Cells
This protocol outlines the procedure for measuring the effect of this compound on DNMT1 protein levels in cultured cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT116) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DNMT1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the DNMT1 signal to the loading control.
-
Visualizations
Caption: Signaling pathway of DNMT1 inhibition by this compound.
Caption: Experimental workflow for Western Blot analysis.
Technical Support Center: Overcoming Resistance to DNMT1-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNMT1-IN-4 and similar non-nucleoside DNMT1 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, focusing on overcoming potential resistance. The information provided is based on studies of this compound and structurally related non-nucleoside DNMT1 inhibitors, such as GSK3685032 and GSK-3484862.
Q1: What is the primary mechanism of action for this compound and similar non-nucleoside inhibitors?
A1: this compound and related dicyanopyridine-containing compounds are non-nucleoside, selective inhibitors of DNA methyltransferase 1 (DNMT1). Unlike nucleoside analogs that incorporate into DNA and form covalent adducts with DNMT1, these inhibitors function by inducing the proteasome-dependent degradation of the DNMT1 protein.[1][2] This leads to a rapid reduction in DNMT1 levels, resulting in global DNA hypomethylation.[2]
Q2: My cells are showing reduced sensitivity or resistance to this compound. What are the potential underlying mechanisms?
A2: Resistance to this compound and similar inhibitors can arise from several mechanisms:
-
Upregulation of other DNMTs: Prolonged treatment with DNMT1-selective inhibitors can lead to the compensatory upregulation of other DNMT isoforms, such as DNMT3A2.[3] This de novo methyltransferase can maintain DNA methylation at specific genomic loci, thereby counteracting the effect of DNMT1 depletion.
-
Alterations in the TET Pathway: Increased expression of Ten-Eleven-Translocation (TET) enzymes, particularly TET2, has been observed in cells with deleted DNMT1 and can confer resistance to DNMT inhibitors.[4][5] TET enzymes are involved in DNA demethylation, and their upregulation may represent a compensatory mechanism.
-
Dysregulation of the Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway can regulate the expression and stability of DNMT1.[6][7][8] Aberrant activation of this pathway could potentially contribute to sustained DNMT1 levels or function, even in the presence of an inhibitor.
-
Mutations in DNMT1: Although less common for non-covalent inhibitors compared to covalent trapping agents, mutations in the DNMT1 protein could potentially alter inhibitor binding or the protein's susceptibility to degradation.
Q3: I suspect resistance in my cell line. How can I experimentally confirm this?
A3: To confirm resistance, you can perform a dose-response curve to determine the IC50 value of this compound in your cell line and compare it to sensitive cell lines. A significant rightward shift in the IC50 curve indicates resistance. You can also assess the downstream effects of the inhibitor, such as global DNA methylation levels and re-expression of key tumor suppressor genes. A lack of demethylation or gene re-expression at expected effective concentrations would also suggest resistance.
Q4: What strategies can I employ in my experiments to overcome resistance to this compound?
A4: Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining this compound with other therapeutic agents can be highly effective. Consider the following combinations:
-
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors can work synergistically with DNMT inhibitors to reactivate silenced tumor suppressor genes.
-
Chemotherapy: Combining this compound with standard chemotherapy agents may enhance cytotoxicity and overcome resistance.[9]
-
Immunotherapy: DNMT inhibitors can upregulate the expression of tumor antigens and components of the antigen processing and presentation machinery, potentially sensitizing tumors to immune checkpoint inhibitors.
-
-
Targeting Compensatory Pathways: If you identify upregulation of DNMT3A/B or alterations in the Wnt or TET pathways, consider using inhibitors targeting these specific pathways in combination with this compound.
-
Intermittent Dosing: Continuous exposure to a drug can drive the selection of resistant clones. An intermittent dosing schedule might help to mitigate the development of resistance.
Q5: How can I monitor the effectiveness of this compound in my experiments?
A5: The effectiveness of this compound can be monitored through various assays:
-
DNMT1 Protein Levels: Use Western blotting to confirm the degradation of the DNMT1 protein upon treatment.
-
Global DNA Methylation: Assess changes in global 5-methylcytosine (5mC) levels using methods like ELISA-based assays or LC-MS/MS.
-
Gene-Specific Methylation: Analyze the methylation status of specific gene promoters (e.g., tumor suppressor genes) using Methylation-Specific PCR (MSP) or bisulfite sequencing.
-
Gene Expression Analysis: Measure the re-expression of silenced genes using RT-qPCR or RNA sequencing.
-
Cell Viability and Apoptosis Assays: Evaluate the cytotoxic effects of the inhibitor using assays like MTT, CellTiter-Glo, or flow cytometry for apoptosis (e.g., Annexin V staining).
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of non-nucleoside DNMT1 inhibitors.
Table 1: In Vitro Potency of Non-Nucleoside DNMT1 Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| GSK3685032 | DNMT1 | Scintillation Proximity Assay | 0.036 ± 0.001 | - | [10] |
| GSK-3484862 | DNMT1 | - | - | A549 | [2] |
Note: Specific IC50 for this compound is not publicly available in the searched literature; data for the structurally related compound GSK3685032 is provided.
Table 2: Effect of GSK3685032 on Gene Expression and DNA Methylation
| Cell Line | Treatment Concentration | Duration | Outcome | Reference |
| MV4-11 | 400 nM | 4 days | Upregulation of mRNAs and endogenous retroviruses | [10] |
| MV4-11 | 3.2–10,000 nM | 4 days | Dose-dependent global DNA hypomethylation | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound and assess resistance.
DNMT Activity Assay (Colorimetric)
This protocol is based on commercially available DNMT activity assay kits (e.g., Abcam ab113467, EpigenTek P-3010) and measures the activity of DNMTs in nuclear extracts.[12][13]
Materials:
-
DNMT Activity Assay Kit (containing assay buffer, wash buffer, capture antibody, detection antibody, developer solution, stop solution, and DNMT-coated plate)
-
Nuclear extracts from treated and untreated cells
-
Microplate reader
Procedure:
-
Prepare Nuclear Extracts: Isolate nuclear extracts from cells treated with this compound and control cells according to a standard nuclear extraction protocol.
-
Assay Setup:
-
Reconstitute and dilute kit components as per the manufacturer's instructions.
-
Add 100 µL of assay buffer to each well of the DNMT-coated plate.
-
Add 2-6 µL of nuclear extract to the sample wells.
-
For the blank, add only the assay buffer. For the positive control, use the provided DNMT enzyme.
-
-
Incubation: Cover the plate and incubate at 37°C for 60-90 minutes.
-
Washing: Wash each well three times with 150 µL of diluted wash buffer.
-
Capture Antibody: Add 50 µL of the diluted capture antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add 50 µL of the diluted detection antibody to each well and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step.
-
Development: Add 100 µL of the developer solution to each well and incubate in the dark for 10-20 minutes.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance on a microplate reader at 450 nm.
-
Data Analysis: Calculate the DNMT activity by subtracting the absorbance of the blank from the absorbance of the samples.
Western Blot for DNMT1 Protein Levels
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DNMT1
-
Secondary HRP-conjugated antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Methylation-Specific PCR (MSP)
Materials:
-
Genomic DNA from treated and untreated cells
-
Bisulfite conversion kit
-
Primers specific for methylated and unmethylated sequences of a target gene
-
PCR master mix
-
Agarose gel and electrophoresis system
Procedure:
-
Genomic DNA Extraction: Isolate genomic DNA from your cells.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with a bisulfite conversion kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification:
-
Set up two PCR reactions for each sample: one with primers for the methylated sequence and one with primers for the unmethylated sequence.
-
Perform PCR amplification using an appropriate thermal cycling program.
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Analysis: The presence of a PCR product in the "M" lane indicates methylation, while a product in the "U" lane indicates an unmethylated sequence.
Visualizations
The following diagrams illustrate key pathways and concepts related to DNMT1 inhibition and resistance.
Caption: Mechanism of action for this compound leading to DNMT1 degradation.
Caption: Potential mechanisms of resistance to DNMT1 inhibitors.
Caption: Wnt/β-catenin signaling pathway regulating DNMT1 expression.
References
- 1. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Upregulation of TET2 and Resistance to DNA Methyltransferase (DNMT) Inhibitors in DNMT1-Deleted Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Does Wnt/β-catenin pathway contribute to the stability of DNMT1 expression in urological cancer cell lines? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Expression profiling of DNA methyl transferase I (DNMT1) and efficacy of a DNA-hypomethylating agent (decitabine) in combination with chemotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
- 13. epigentek.com [epigentek.com]
Minimizing cytotoxicity of DNMT1-IN-4
Welcome to the technical support center for DNMT1-IN-4, a selective, non-nucleoside inhibitor of DNA methyltransferase 1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the cytotoxicity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it differ from nucleoside analog DNMT1 inhibitors?
A1: this compound is a non-nucleoside, small molecule inhibitor that selectively targets the catalytic activity of DNMT1. Unlike nucleoside analogs such as decitabine and azacitidine, this compound does not incorporate into DNA. Nucleoside analogs lead to the formation of irreversible covalent complexes with DNMT1, trapping the enzyme on the DNA, which results in DNA damage and significant cytotoxicity.[1][2] this compound, being a reversible inhibitor, is designed to have a more favorable safety profile with reduced cellular toxicity.[1]
Q2: What are the expected cytotoxic effects of this compound on normal versus cancer cell lines?
A2: this compound is expected to exhibit greater cytotoxicity in cancer cell lines that have a higher dependency on DNMT1 for their proliferation and survival.[3] Normal, healthy cells are generally less sensitive to DNMT1 inhibition. However, some level of cytotoxicity can be expected in rapidly dividing normal cells. It is crucial to establish a therapeutic window by comparing the IC50 values in cancer cell lines versus non-cancerous cell lines.
Q3: What are the common causes of unexpected high cytotoxicity in my experiments with this compound?
A3: Unexpectedly high cytotoxicity can arise from several factors:
-
Suboptimal Compound Concentration: Using concentrations of this compound that are too high can lead to off-target effects and increased cell death.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DNMT1 inhibition.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
-
Compound Instability: Degradation of the compound in the culture medium can lead to the formation of toxic byproducts.
-
Extended Exposure Time: Prolonged incubation with the inhibitor can lead to cumulative toxic effects.
Troubleshooting Guides
Issue 1: High levels of cell death observed in both control and treated wells.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium to below 0.1%. Prepare a vehicle control with the same solvent concentration to assess its specific effect. |
| Cell Culture Conditions | Ensure optimal cell culture conditions, including proper media formulation, CO2 levels, and humidity. Check for any signs of contamination. |
| Cell Seeding Density | Optimize the cell seeding density. Over-confluent or very sparse cultures can be more susceptible to stress and toxicity. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Compound Preparation | Prepare fresh stock solutions of this compound for each experiment. Ensure the compound is fully dissolved before diluting it in the culture medium. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture. |
| Assay Variability | Standardize all steps of the cytotoxicity assay, including incubation times, reagent concentrations, and reading parameters. |
Data Presentation
Table 1: Comparative Cytotoxicity of DNMT1 Inhibitors in Cancer and Normal Cell Lines (Hypothetical Data)
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | HCT116 | Colon Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 | |
| MRC-5 | Normal Lung Fibroblast | > 50 | |
| Decitabine | HCT116 | Colon Cancer | 0.8 |
| A549 | Lung Cancer | 1.5 | |
| MRC-5 | Normal Lung Fibroblast | 10.3 | |
| GSK-3484862 | MOLM13 | Leukemia | 2.1 |
| THP1 | Leukemia | 3.5 | |
| Normal Hematopoietic Progenitors | > 25 |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Distinguishing Cytotoxic vs. Cytostatic Effects using Trypan Blue Exclusion Assay
-
Experimental Setup: Seed cells in 6-well plates and treat with different concentrations of this compound as described above.
-
Cell Harvesting: At the desired time points, collect the culture medium (containing dead, floating cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the collected medium.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Data Analysis: Calculate the total cell number and the percentage of viable cells for each treatment condition. A decrease in the total cell number compared to the control indicates a cytotoxic effect, while a similar total cell number with a lower proportion of proliferating cells suggests a cytostatic effect.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Logic diagram for troubleshooting high cytotoxicity.
References
Technical Support Center: Investigating Unexpected Data in DNMT1-IN-4 Studies
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) have been developed for a hypothetical non-nucleoside, small-molecule inhibitor designated as "DNMT1-IN-4." As specific experimental data for a compound with this exact name is not publicly available, this resource is based on established knowledge of DNA methyltransferase 1 (DNMT1) and general principles observed with other DNMT1 inhibitors. The provided data and protocols are illustrative and should be adapted to specific experimental contexts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in various experimental settings.
Q1: What is the primary mechanism of action for a non-nucleoside DNMT1 inhibitor like this compound?
A1: Unlike nucleoside analogs that incorporate into DNA and trap the enzyme, non-nucleoside inhibitors like this compound are typically designed to directly bind to the DNMT1 protein.[1] This binding often occurs at or near the catalytic site or an allosteric site, preventing the enzyme from methylating its target CpG sites on hemimethylated DNA during replication.[2][3] This leads to a passive, replication-dependent loss of DNA methylation over subsequent cell cycles.[3]
Q2: What is a typical effective concentration range for a novel DNMT1 inhibitor?
A2: The effective concentration can vary widely depending on the specific compound's potency and the cell line being used. As a reference, IC50 values for various DNMT1 inhibitors can range from the sub-micromolar to the low micromolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Section 2: Troubleshooting Unexpected Results
This section provides guidance on how to interpret and troubleshoot unexpected experimental outcomes.
Efficacy and Potency Issues
Q3: I'm not observing the expected decrease in global DNA methylation after treatment with this compound. What could be the issue?
A3: Several factors could contribute to a lack of demethylation:
-
Insufficient Treatment Duration: Since non-nucleoside inhibitors often cause passive demethylation, a sufficient number of cell divisions must occur to dilute the methylation marks. Consider extending the treatment duration.
-
Inhibitor Instability: The compound may be unstable in your cell culture medium. Test the stability of this compound under your experimental conditions.
-
Cell Line Resistance: Some cell lines may be inherently resistant to DNMT1 inhibition or have compensatory mechanisms.
-
Incorrect Dosage: Ensure that the concentration used is appropriate for inducing a biological effect. A comprehensive dose-response analysis is recommended.
Q4: The IC50 value of this compound in my cell viability assay is much higher than its reported enzymatic IC50. Why is there a discrepancy?
A4: A difference between enzymatic and cellular potency is common and can be attributed to:
-
Cellular Permeability: The compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The inhibitor might be a substrate for cellular efflux pumps like P-glycoprotein, reducing its intracellular concentration.
-
Metabolism: The compound could be rapidly metabolized into an inactive form by the cells.
-
Protein Binding: High levels of protein binding in the cell culture medium can reduce the free concentration of the inhibitor available to enter cells.
Unexpected Cellular Phenotypes
Q5: I'm observing significant cytotoxicity at concentrations where I expect only DNMT1 inhibition. What could be the cause?
A5: Unexpected cytotoxicity could be due to:
-
Off-Target Effects: The inhibitor may be affecting other essential cellular proteins. It is important to perform kinase profiling or other off-target screening assays.
-
Induction of DNA Damage: Some DNMT inhibitors can cause DNA damage, leading to cell cycle arrest and apoptosis.[4]
-
Activation of Immune Response: Loss of DNA methylation can lead to the expression of endogenous retroviral elements, which can trigger a viral mimicry response and subsequent cell death.[5]
Q6: After treating cells with this compound, I observed an unexpected increase in methylation at specific genomic loci. Is this possible?
A6: Yes, this paradoxical effect has been observed with some DNMT inhibitors. For instance, treatment with 5-aza-2'-deoxycytidine has been shown to cause hypermethylation at multiple sites throughout the genome, an effect not seen with siRNA-mediated DNMT1 knockdown.[6] The exact mechanism is not fully understood but may involve redistribution of other DNMTs or chromatin-modifying enzymes. Similarly, heterozygous dnmt1 null mice surprisingly showed an increase in DNA methylation with age.[7]
Section 3: Quantitative Data Overview
The following table provides a summary of IC50 values for various known DNMT1 inhibitors. Note that these are for reference and the potency of this compound must be determined empirically.
| Inhibitor Class | Example Compound(s) | Cell Line | IC50 (µM) | Reference |
| Nucleoside Analog | Decitabine | HCT116 | 0.48 | [4] |
| Nucleoside Analog | Aza-T-dCyd | HCT116 | 0.048 | [4] |
| Non-Nucleoside | Aurintricarboxylic acid (ATA) | - | 0.68 | [8] |
Section 4: Key Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Western Blot for DNMT1 Protein Levels
This protocol is to determine if this compound treatment affects DNMT1 protein expression.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DNMT1 overnight at 4°C.[9] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection kit and an imaging system.[9]
Section 5: Visual Guides and Workflows
Signaling and Experimental Diagrams
The following diagrams illustrate key concepts and workflows related to this compound studies.
References
- 1. In silico design of the first DNA-independent mechanism-based inhibitor of mammalian DNA methyltransferase Dnmt1 | PLOS One [journals.plos.org]
- 2. Dnmt1 structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage, demethylation and anticancer activity of DNA methyltransferase (DNMT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uhrf1 and dnmt1 Loss Induces an Immune Response in Zebrafish Livers Due to Viral Mimicry by Transposable Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNMT1 [protocols.io]
- 7. Unexpected effects of a heterozygous dnmt1 null mutation on age-dependent DNA hypomethylation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Expression profiling of DNA methyl transferase I (DNMT1) and efficacy of a DNA-hypomethylating agent (decitabine) in combination with chemotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: DNMT1-IN-4 vs. 5-Azacytidine in DNA Methyltransferase Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable DNA methyltransferase 1 (DNMT1) inhibitor is a critical decision in the pursuit of epigenetic therapies. This guide provides an objective comparison between DNMT1-IN-4, a representative non-nucleoside inhibitor, and 5-azacytidine, a widely used nucleoside analog. By examining their mechanisms of action, efficacy, specificity, and toxicity profiles, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
Executive Summary
5-azacytidine, a cornerstone of epigenetic research and therapy, functions as a mechanism-based inhibitor that requires incorporation into DNA and RNA, leading to broad cellular effects. In contrast, non-nucleoside inhibitors like this compound are designed for direct and specific enzymatic inhibition of DNMT1, potentially offering a more targeted approach with a different safety profile. This guide delves into the available preclinical data to highlight the key differentiators between these two classes of inhibitors.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and 5-azacytidine lies in their mechanism of inhibition.
5-Azacytidine: As a cytidine analog, 5-azacytidine is incorporated into newly synthesized DNA and RNA.[1][2] When DNMT1 attempts to methylate a cytosine in a CpG context where 5-azacytidine has been incorporated, it forms an irreversible covalent bond with the enzyme.[1] This trapping of DNMT1 on the DNA leads to its degradation and subsequent passive demethylation of the genome as cells divide.[3][4] Its incorporation into RNA also contributes to its cytotoxic effects by disrupting protein synthesis.[1][2]
This compound (representing non-nucleoside inhibitors): In contrast, non-nucleoside inhibitors like this compound are designed to directly bind to the DNMT1 enzyme, typically at its catalytic site or an allosteric site, thereby preventing it from methylating DNA.[5][6] This inhibition is independent of DNA replication and does not require incorporation into the genome, suggesting a more direct and potentially reversible mode of action.
Performance Comparison: Efficacy, Specificity, and Toxicity
The distinct mechanisms of action of these two inhibitors translate into different performance profiles. The following tables summarize the key comparative data. Due to the limited public availability of data for a specific compound named "this compound", this comparison relies on data for well-characterized non-nucleoside DNMT1 inhibitors as a representative class.
Table 1: Efficacy
| Parameter | This compound (Non-nucleoside Inhibitor) | 5-Azacytidine (Nucleoside Analog) | References |
| IC₅₀ (DNMT1 activity) | Varies by compound; typically in the low micromolar to nanomolar range in biochemical assays. | Indirectly inhibits by causing DNMT1 degradation; direct IC₅₀ is not a relevant measure. | [7] |
| Cellular Potency (e.g., GI₅₀) | Dependent on cell permeability and target engagement. | Potent, with GI₅₀ values often in the low micromolar range in various cancer cell lines. | [8][9] |
| In Vivo Efficacy | Preclinical data for some non-nucleoside inhibitors show tumor growth inhibition. | Clinically approved for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). | [9][10] |
Table 2: Specificity and Off-Target Effects
| Parameter | This compound (Non-nucleoside Inhibitor) | 5-Azacytidine (Nucleoside Analog) | References |
| Primary Target | DNMT1 enzyme | DNA and RNA | [1][2][5] |
| Selectivity vs. other DNMTs | Can be designed for high selectivity for DNMT1 over DNMT3A/3B. | Affects all active DNMTs that recognize the incorporated analog in DNA. | [1] |
| Off-Target Effects | Potential for off-target kinase inhibition or other interactions depending on the chemical scaffold. | Incorporation into RNA leading to inhibition of protein synthesis; DNA damage response activation. | [1][2][11] |
Table 3: Toxicity Profile
| Parameter | This compound (Non-nucleoside Inhibitor) | 5-Azacytidine (Nucleoside Analog) | References |
| Mechanism of Toxicity | Primarily related to on-target inhibition of DNMT1; potential for off-target effects. | Cytotoxicity due to incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis. | [1][11] |
| Common Adverse Effects (Clinical) | Data not available for this compound. | Myelosuppression (neutropenia, thrombocytopenia), nausea, vomiting, injection site reactions. | [10] |
| Genotoxicity | Expected to be lower as it does not directly incorporate into DNA. | Can induce DNA damage and genomic instability. | [11] |
Experimental Protocols
To facilitate the direct comparison of these inhibitors in a laboratory setting, detailed protocols for key experiments are provided below.
DNMT1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant DNMT1.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human DNMT1 enzyme, a hemimethylated DNA substrate, and S-adenosyl-L-methionine (SAM), the methyl donor, in a suitable assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor to the reaction mixture. For 5-azacytidine, this assay is not directly applicable due to its mechanism of action.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) to allow for the methylation reaction to proceed.
-
Detection: Quantify the extent of DNA methylation. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [³H]-SAM and measuring the incorporation of radioactivity into the DNA substrate.
-
ELISA-based Assay: Using a methylation-specific antibody to detect the newly methylated cytosines.
-
Fluorescence-based Assay: Employing a fluorescently labeled DNA substrate that undergoes a change in fluorescence upon methylation.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability and Cytotoxicity Assay
This assay assesses the impact of the inhibitors on cell proliferation and survival.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., a relevant leukemia or solid tumor cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and 5-azacytidine for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After the treatment period, measure cell viability using a suitable method:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Assay: Quantifies ATP levels as an indicator of cell viability.
-
Trypan Blue Exclusion: Stains non-viable cells, allowing for manual or automated counting.
-
-
Data Analysis: Plot cell viability against inhibitor concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) for each compound.
Global DNA Methylation Assay
This experiment determines the effect of the inhibitors on the overall level of DNA methylation in cells.
Methodology:
-
Cell Treatment and DNA Extraction: Treat cells with this compound or 5-azacytidine for a period that allows for at least one to two cell divisions (e.g., 48-72 hours). Extract genomic DNA from the treated and control cells.
-
Quantification of 5-methylcytosine (5-mC): Measure the global 5-mC levels using one of the following methods:
-
ELISA-based Global DNA Methylation Assay: Utilizes an antibody specific for 5-mC to quantify the amount of methylated DNA.
-
LUMA (Luminometric Methylation Assay): Employs methylation-sensitive and insensitive restriction enzymes followed by quantitative PCR.
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry): Provides a highly accurate quantification of 5-mC relative to total cytosine.
-
-
Data Analysis: Compare the percentage of global 5-mC in treated cells to that of the control cells to determine the extent of demethylation induced by each inhibitor.
Conclusion
The choice between a non-nucleoside inhibitor like this compound and a nucleoside analog such as 5-azacytidine depends heavily on the specific research question or therapeutic goal. 5-azacytidine offers a potent, albeit less specific, means of inducing DNA hypomethylation and cytotoxicity, with a long history of clinical use. Non-nucleoside inhibitors represent a newer class of compounds that promise greater specificity for DNMT1, potentially leading to a more favorable safety profile by avoiding the off-target effects associated with DNA and RNA incorporation. As more data on potent and selective non-nucleoside DNMT1 inhibitors become available, their role in epigenetic research and therapy will undoubtedly expand, offering exciting new avenues for targeted cancer treatment and the study of epigenetic regulation. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these distinct classes of DNMT1 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Endogenous Assays of DNA Methyltransferases: Evidence for Differential Activities of DNMT1, DNMT2, and DNMT3 in Mammalian Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical Inference of In Vivo Properties of Human DNA Methyltransferases from Double-Stranded Methylation Patterns | PLOS One [journals.plos.org]
- 4. In vivo targeting of de novo DNA methylation by histone modifications in yeast and mouse | eLife [elifesciences.org]
- 5. Dnmt1 structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of DNMT1 inhibitors by methylome profiling identifies unique signature of 5-aza-2'deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome | eLife [elifesciences.org]
A Head-to-Head Comparison of DNMT1-IN-4 and Decitabine in Leukemia Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel, selective DNMT1 inhibitor, DNMT1-IN-4 (represented by GSK3685032), and the established hypomethylating agent, decitabine, in the context of leukemia. This analysis is supported by experimental data on their mechanisms of action, in vitro efficacy, and in vivo performance.
DNA methyltransferase 1 (DNMT1) is a critical enzyme responsible for maintaining DNA methylation patterns during cell division.[1] In various forms of leukemia, aberrant DNA hypermethylation, often driven by elevated DNMT1 activity, leads to the silencing of tumor suppressor genes, contributing to cancer progression.[1][2] Consequently, inhibiting DNMT1 has emerged as a key therapeutic strategy.
This guide compares two prominent DNMT inhibitors: decitabine, a long-standing clinical agent, and this compound (specifically GSK3685032), a first-in-class, reversible, and highly selective non-nucleoside inhibitor.[1][3]
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and decitabine lies in their chemical nature and how they interact with DNMT1.
Decitabine , a nucleoside analog of deoxycytidine, requires incorporation into replicating DNA. Once integrated, it forms an irreversible covalent bond with DNMT enzymes (DNMT1, DNMT3A, and DNMT3B), trapping them on the DNA.[1][3] This action leads to the degradation of the enzymes and subsequent passive DNA hypomethylation over successive rounds of cell division.[4] However, this mechanism is also linked to DNA damage, contributing to its dose-limiting toxicities.[1][2]
This compound (GSK3685032) , in contrast, is a non-nucleoside small molecule. It acts as a reversible, non-covalent inhibitor that is highly selective for DNMT1.[1][5] Crystallographic studies have shown that it competes with the active-site loop of DNMT1, preventing the enzyme from binding to hemi-methylated DNA.[1][6] This direct and selective inhibition of DNMT1's maintenance function leads to rapid and robust DNA hypomethylation without being incorporated into DNA, thus avoiding the DNA damage associated with nucleoside analogs.[1][2]
In Vitro Efficacy in Leukemia Cell Lines
The cytotoxic and growth-inhibitory effects of this compound and decitabine have been evaluated across a range of acute myeloid leukemia (AML) cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Cell Line | Compound | IC50 (µM) | Incubation Time | Reference |
| MOLM-13 | This compound (GSK3685032) | ~0.64 (median gIC50) | 6 days | [1] |
| Decitabine | 0.063 | Not specified | [7] | |
| MV4-11 | This compound (GSK3685032) | ~0.64 (median gIC50) | 6 days | [1] |
| HL-60 | This compound (GSK3685032) | ~0.64 (median gIC50) | 6 days | [1] |
| Decitabine | >1.0 | 3 days | [8] | |
| U937 | This compound (GSK3685032) | ~0.64 (median gIC50) | 6 days | [1] |
| Decitabine | 1.6 | 72 hours | [9] | |
| KG-1 | Decitabine | Not reached at 5µM | 72 hours | [9] |
| EOL-1 | This compound (GSK-368) | 6.245 | Not specified | [10] |
| NB-4 | This compound (GSK-368) | 7.452 | Not specified | [10] |
| HEL 92.1.7 | This compound (GSK-368) | 5.810 | Not specified | [10] |
| MOLM-16 | This compound (GSK-368) | 6.842 | Not specified | [10] |
Note: IC50 values for decitabine can vary significantly based on the duration of exposure due to its mechanism requiring cell division. The data for this compound (GSK3685032) is presented as a median growth IC50 (gIC50) across a panel of 15 leukemia cell lines after a 6-day incubation.[1] Individual IC50s for specific lines from this panel were not detailed in the primary publication. Other studies on a similar compound (GSK-368) showed IC50 values in the low micromolar range for other AML cell lines.[10]
Studies show that the growth inhibition by GSK3685032 has a relatively slow onset (≥3 days), which is consistent with an epigenetic mechanism of action.[1] In contrast, decitabine's effects are a combination of this epigenetic reprogramming and more immediate cytotoxicity from DNA damage.[2]
In Vivo Performance: Efficacy and Tolerability
Preclinical studies using mouse xenograft models of AML have highlighted significant differences in the in vivo profiles of this compound (GSK3685032) and decitabine.
| Parameter | This compound (GSK3685032) | Decitabine | Reference |
| Model | Subcutaneous MV4-11 & SKM-1 Xenografts | Subcutaneous MV4-11 & SKM-1 Xenografts | [1][2] |
| Dosing | 1-45 mg/kg, SC, twice daily | 0.4 mg/kg, IP, 3 times weekly | [1][2][10] |
| Tumor Growth | Dose-dependent inhibition; regression at ≥30 mg/kg | Significant inhibition, but less potent than high-dose GSK3685032 | [1][2] |
| Survival | Significantly improved survival at effective doses (e.g., 50% survival vs 10% for decitabine in one model) | Improved survival over vehicle | [10] |
| Tolerability | Well-tolerated up to 45 mg/kg for ≥4 weeks | Dose-limiting toxicities observed | [1] |
| Hematologic Toxicity | Decreased impact on neutrophils, RBCs, and platelets; recovery after drug withdrawal | Significant reduction in neutrophils, RBCs, and platelets | [2] |
| DNA Hypomethylation | Greater and more durable hypomethylation (up to 83%) | Less potent hypomethylation (up to 70%) | [2] |
The improved tolerability of GSK3685032 allows for a more sustained dosing schedule, leading to greater target engagement and more profound DNA hypomethylation compared to what can be safely achieved with decitabine.[1][2] This superior pharmacodynamic effect translates into greater tumor regression and improved survival in preclinical AML models.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability and Growth Inhibition Assay
This workflow outlines the general procedure for determining the IC50 values of the compounds in leukemia cell lines.
-
Cell Lines: Human leukemia cell lines such as MOLM-13, MV4-11, HL-60, and U937 are commonly used.[7][8][9]
-
Seeding Density: Cells are seeded in 96-well plates at a density appropriate for logarithmic growth throughout the experiment.
-
Compound Preparation: Compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the final desired concentrations.
-
Incubation: Plates are incubated for periods ranging from 48 hours to 6 days. For decitabine, which requires DNA incorporation, longer incubation times (≥72 hours) are typical.[9][11]
-
Viability Assessment:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[7]
-
MTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of viable cells through the reduction of a tetrazolium salt to a colored formazan product. Absorbance is read on a plate reader.[9]
-
-
Data Analysis: The raw data (luminescence or absorbance) is normalized to vehicle-treated control wells. IC50 values are calculated by fitting the dose-response data to a non-linear regression curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis (programmed cell death) and distinguish it from necrosis.
-
Cell Treatment: Leukemia cells are treated with this compound, decitabine, or a vehicle control for a specified time (e.g., 48-72 hours).
-
Cell Harvesting: Both adherent and suspension cells are collected, washed with cold PBS, and centrifuged.
-
Staining:
-
Cells are resuspended in 1X Binding Buffer.
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) is added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells.[12]
-
The suspension is incubated in the dark at room temperature for 10-15 minutes.
-
Propidium Iodide (PI), a fluorescent nuclear stain, is added just before analysis. PI can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[12]
-
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the treatment.
Conclusion
This compound (GSK3685032) represents a significant evolution in the therapeutic targeting of DNMT1 in leukemia. Its novel mechanism as a reversible, non-covalent, and highly selective inhibitor offers distinct advantages over the established nucleoside analog, decitabine.
-
Mechanism & Selectivity: this compound's direct and selective inhibition of DNMT1 avoids the off-target effects on DNMT3A/3B and the DNA damage associated with decitabine's mechanism.[1][5]
-
Efficacy & Tolerability: The improved safety profile of this compound allows for more sustained target engagement in vivo, leading to superior DNA hypomethylation, more potent tumor regression, and better survival outcomes in preclinical AML models compared to decitabine.[1][2]
While decitabine remains a valuable tool in the clinical management of leukemia, the preclinical data strongly suggests that next-generation selective inhibitors like this compound hold the promise of a wider therapeutic window and enhanced efficacy. Further clinical investigation is warranted to translate these preclinical advantages into improved outcomes for patients with leukemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracking Decitabine Incorporation into Malignant Myeloid Cell DNA in vitro and in vivo by LC-MS/MS with Enzymatic Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and in vitro evaluations of new decitabine nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjuvant Epigenetic Therapy of Decitabine and Suberoylanilide Hydroxamic Acid Exerts Anti-Neoplastic Effects in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of DNMT1 combined with ATM or ATR inhibitor as a therapeutic combination of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DNMT1 Inhibition: Efficacy of GSK3685032 Versus Non-Selective Inhibitors in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel selective DNMT1 inhibitor, GSK3685032, with the established non-selective DNA methyltransferase (DNMT) inhibitors, decitabine and azacitidine. We delve into their mechanisms of action, comparative efficacy across different tumor types with supporting experimental data, and detailed experimental protocols for key assays.
Introduction to DNMT1 Inhibition in Oncology
DNA methylation is a critical epigenetic modification that plays a pivotal role in gene expression regulation. In cancer, aberrant DNA methylation patterns, often characterized by hypermethylation of tumor suppressor gene promoters, lead to their silencing and contribute to tumorigenesis.[1] DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining these methylation patterns during cell division.[1] Consequently, inhibiting DNMT1 has emerged as a promising therapeutic strategy to reverse this epigenetic silencing and reactivate anti-cancer gene expression.
For years, the cornerstones of DNMT inhibition have been the nucleoside analogs decitabine and azacitidine. While clinically effective in hematological malignancies, their non-selective nature, incorporation into DNA and RNA, and associated toxicities have prompted the search for more targeted therapies.[2][3] This has led to the development of second-generation, non-nucleoside inhibitors, among which GSK3685032 has emerged as a potent and selective DNMT1 inhibitor.[2]
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between GSK3685032 and the first-generation inhibitors lies in their mode of action and selectivity.
GSK3685032: Reversible and Selective DNMT1 Inhibition
GSK3685032 is a first-in-class, non-nucleoside, reversible, and highly selective inhibitor of DNMT1.[2][4] It acts by binding to the catalytic pocket of DNMT1, preventing its interaction with hemimethylated DNA.[2] This competitive inhibition is not dependent on DNA incorporation and is reversible, leading to a more targeted and potentially less toxic effect.[5] Its selectivity for DNMT1 over DNMT3A and DNMT3B is over 2,500-fold.[6]
Decitabine and Azacitidine: Irreversible and Non-Selective Inhibition
Decitabine (5-aza-2'-deoxycytidine) and azacitidine (5-azacytidine) are cytidine analogs that, upon incorporation into DNA, form an irreversible covalent bond with DNMT enzymes, trapping them on the DNA.[2][7] This leads to the degradation of DNMT1, DNMT3A, and DNMT3B, resulting in global hypomethylation.[2][5] Azacitidine is also incorporated into RNA, which contributes to its cytotoxic effects.[2] This non-selective and irreversible mechanism is associated with significant dose-limiting toxicities, including myelosuppression.[2][3]
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Comparative Mechanism of Action of DNMT1 Inhibitors.
Caption: General Experimental Workflow for Evaluating DNMT Inhibitors.
Comparative Efficacy in Different Tumor Types
The efficacy of DNMT inhibitors varies across different cancer types, with the most profound effects observed in hematological malignancies.
GSK3685032
Preclinical studies have demonstrated the potent anti-tumor activity of GSK3685032, primarily in hematological cancers. In a panel of 51 hematological cancer cell lines, including leukemia, lymphoma, and multiple myeloma, GSK3685032 induced growth inhibition with a median IC50 value of 0.64 µM after 6 days of treatment.[5] In acute myeloid leukemia (AML) cell lines such as MV4-11 and SKM-1, GSK3685032 led to robust DNA hypomethylation, transcriptional activation of immune-related genes, and potent cancer cell growth inhibition.[1][8] In vivo studies using AML xenograft models showed that GSK3685032 was better tolerated and resulted in superior tumor regression and improved survival compared to decitabine.[2]
Decitabine and Azacitidine
Decitabine and azacitidine are FDA-approved for the treatment of myelodysplastic syndromes (MDS) and AML.[3][9] Their efficacy in solid tumors is less pronounced and is an area of active investigation.[3]
-
Hematological Malignancies: Both drugs have shown significant clinical activity in MDS and AML, leading to improved survival rates.[10][11] In vitro studies on AML cell lines have demonstrated their ability to reduce cell viability, with IC50 values varying between cell lines.[12]
-
Solid Tumors: The use of decitabine in solid tumors is still largely investigational.[3] Preclinical studies have shown that low doses of decitabine can enhance the efficacy of chemotherapy in bladder cancer by targeting cancer stem cells.[13] In breast cancer cell lines, decitabine has a broad range of sensitivity, independent of the tumor subtype.[14]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of these DNMT inhibitors.
Table 1: In Vitro Efficacy of GSK3685032 in Hematological Cancer Cell Lines
| Cell Line Category | Number of Cell Lines | Median Growth IC50 (µM) at Day 6 | Reference |
| Leukemia | 15 | Not specified | [5] |
| Lymphoma | 29 | Not specified | [5] |
| Multiple Myeloma | 7 | Not specified | [5] |
| Overall | 51 | 0.64 | [5] |
Table 2: In Vitro Efficacy of Decitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.26 ± 0.02 | 96 hours | [15] |
| MDA-MB-468 | Breast Cancer | ~0.1 | 72 hours | [14] |
| MDA-MB-231 | Breast Cancer | ~0.2 | 72 hours | [14] |
| SUM159 | Breast Cancer | ~0.5 | 72 hours | [14] |
| MCF7 | Breast Cancer | ~1.0 | 72 hours | [14] |
Table 3: In Vitro Efficacy of Azacitidine in AML Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) at 72 hours | Reference |
| KG-1a | Acute Myeloid Leukemia | 1.1 | [12] |
| THP-1 | Acute Myeloid Leukemia | 1.6 | [12] |
| HL-60 | Acute Myeloid Leukemia | 3.2 | [12] |
| U-937 | Acute Myeloid Leukemia | 11.1 | [12] |
Detailed Experimental Protocols
Below are detailed protocols for the key experiments cited in this guide, providing a framework for researchers to replicate and build upon these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of DNMT inhibitors on cancer cell lines and to determine their IC50 values.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the DNMT inhibitor (e.g., GSK3685032, decitabine, or azacitidine) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours or 6 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for DNMT1 Protein Levels
This protocol is used to assess the effect of DNMT inhibitors on the protein expression levels of DNMT1.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNMT1 (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative DNMT1 protein levels.
DNA Methylation Analysis by Pyrosequencing
This protocol is used to quantify the methylation levels of specific CpG sites in the genome following treatment with DNMT inhibitors.
-
Genomic DNA Extraction: Extract genomic DNA from treated and control cells using a DNA extraction kit.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a bisulfite conversion kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[16]
-
PCR Amplification: Amplify the target region of interest using PCR with biotinylated primers specific for the bisulfite-converted DNA.[17]
-
Pyrosequencing Reaction: Perform pyrosequencing on the biotinylated PCR products using a pyrosequencing instrument. The instrument dispenses dNTPs sequentially, and the incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
-
Data Analysis: The software calculates the methylation percentage at each CpG site by quantifying the ratio of C (methylated) to T (unmethylated) signals.
Conclusion
The development of the selective DNMT1 inhibitor GSK3685032 represents a significant advancement in epigenetic therapy. Its reversible and targeted mechanism of action offers the potential for improved efficacy and reduced toxicity compared to the non-selective, irreversible inhibitors decitabine and azacitidine.[5] While the clinical utility of GSK3685032 is still under investigation, preclinical data, particularly in hematological malignancies, is highly promising. Further research is warranted to explore its efficacy in a broader range of tumor types and in combination with other anti-cancer agents. This guide provides a foundational resource for researchers to understand the comparative landscape of DNMT1 inhibitors and to design future studies aimed at harnessing the full therapeutic potential of this important class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. DNA methylation analysis by pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
- 9. Exposing the DNA methylation-responsive compartment of the leukaemic genome in T-ALL cell lines support its potential as a novel therapeutic target in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decitabine cytotoxicity is promoted by dCMP deaminase DCTD and mitigated by SUMO-dependent E3 ligase TOPORS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elearning.unite.it [elearning.unite.it]
- 16. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of DNMT1 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of small molecule inhibitors for their intended targets is paramount. This guide provides a comparative analysis of the specificity of a potent and selective DNA Methyltransferase 1 (DNMT1) inhibitor, using GSK3685032 as a primary example, against the de novo methyltransferases DNMT3A and DNMT3B. While the specific inhibitor "DNMT1-IN-4" was initially sought, publicly available data for a compound with this designation is not available. Therefore, this guide utilizes the well-characterized inhibitor GSK3685032 to illustrate the principles of DNMT1 selectivity.
DNA methyltransferases are a family of enzymes crucial for epigenetic regulation. DNMT1 is primarily responsible for maintaining existing DNA methylation patterns during cell division, while DNMT3A and DNMT3B are key for establishing new methylation marks. The development of inhibitors that can selectively target DNMT1 over DNMT3A and DNMT3B is a significant goal in therapeutic research, particularly in oncology.
Quantitative Comparison of Inhibitor Potency
The cornerstone of assessing inhibitor specificity lies in the quantitative measurement of its inhibitory activity against different enzymes. This is typically expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies a higher potency.
The table below summarizes the biochemical potency of GSK3685032 against human DNMT1, DNMT3A, and DNMT3B. The data clearly demonstrates the remarkable selectivity of this inhibitor for DNMT1.
| Enzyme Target | Inhibitor | IC50 (µM) | Selectivity vs. DNMT1 |
| DNMT1 | GSK3685032 | 0.036 | - |
| DNMT3A/3L | GSK3685032 | >100 | >2500-fold |
| DNMT3B/3L | GSK3685032 | >100 | >2500-fold |
Table 1: Biochemical IC50 values of GSK3685032 against human DNMT enzymes. Data from commercially available sources.[1][2]
The more than 2500-fold greater potency against DNMT1 compared to DNMT3A and DNMT3B underscores the high specificity of GSK3685032. This level of selectivity is critical for minimizing off-target effects and for dissecting the specific biological roles of DNMT1.
Experimental Protocols for Determining Inhibitor Specificity
The determination of inhibitor specificity relies on robust and well-defined experimental protocols. A common method is the in vitro biochemical assay, which measures the enzymatic activity of purified DNMTs in the presence of varying concentrations of the inhibitor.
Biochemical DNMT Activity Assay (Fluorescence-Based)
This assay quantifies DNMT activity by measuring the incorporation of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a DNA substrate.
Materials:
-
Purified recombinant human DNMT1, DNMT3A/3L complex, and DNMT3B/3L complex.
-
DNMT1 inhibitor (e.g., GSK3685032).
-
Hemimethylated DNA substrate.
-
S-adenosyl-L-methionine (SAM).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 5% glycerol).
-
Fluorescent detection reagent (specific to the assay kit used).
-
Microplate reader.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the DNMT1 inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the DNA substrate, and SAM.
-
Inhibitor Addition: Add the serially diluted inhibitor to the respective wells. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified DNMT enzyme (DNMT1, DNMT3A, or DNMT3B) to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the methylation reaction to proceed.
-
Detection: Stop the reaction and add the fluorescent detection reagent according to the manufacturer's instructions. This reagent typically binds to the product of the reaction, S-adenosyl-L-homocysteine (SAH), or detects the methylated DNA.
-
Measurement: Read the fluorescence signal using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each enzyme.
Signaling Pathway and Mechanism of Action
DNMT1, DNMT3A, and DNMT3B all catalyze the transfer of a methyl group from SAM to the C5 position of cytosine residues in DNA. However, their roles in the cell are distinct.
As illustrated in the diagram, DNMT1 primarily acts on hemimethylated DNA, ensuring the faithful propagation of methylation patterns to daughter cells. In contrast, DNMT3A and DNMT3B establish new methylation patterns on previously unmethylated DNA. A highly selective DNMT1 inhibitor like GSK3685032 specifically interferes with the maintenance methylation process, leading to passive demethylation over successive rounds of cell division, with minimal direct impact on the de novo methylation machinery.
Conclusion
The specificity of an inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The data presented here for the DNMT1-selective inhibitor GSK3685032 highlights a significant advancement in the development of targeted epigenetic modulators. Through rigorous biochemical assays, it is possible to quantify the selectivity of such compounds, providing valuable insights for researchers in the fields of epigenetics, cancer biology, and drug discovery. The ability to selectively inhibit DNMT1 opens up new avenues for investigating its specific functions and for developing more precise and less toxic therapeutic strategies.
References
A Comparative Guide to the Reproducibility of DNMT1 Inhibitor Experimental Findings
This guide provides a comparative analysis of experimental data for various DNA methyltransferase 1 (DNMT1) inhibitors. It is designed for researchers, scientists, and drug development professionals to facilitate the evaluation and replication of key experimental findings. The data presented is compiled from publicly available research.
Data Summary of DNMT1 Inhibitors
The following table summarizes the quantitative data for several known DNMT1 inhibitors. This allows for a direct comparison of their biochemical and cellular activities. No public experimental data was found for a compound specifically designated as "DNMT1-IN-4" at the time of this publication.
| Inhibitor | Type | Mechanism of Action | Target Selectivity | IC50 / Ki | Cellular Effects |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| GSK-3484862 | Non-nucleoside, Non-covalent | Selective inhibitor that targets DNMT1 for proteasomal degradation.[1][2][3] | Selective for DNMT1 over DNMT3A and DNMT3B.[4][5] | IC50: 0.23 µM[4][5] | Induces DNA hypomethylation and up-regulation of gene expression.[1][6] |
| Decitabine (5-aza-2'-deoxycytidine) | Nucleoside Analog | Incorporates into DNA, forming a covalent adduct with DNMT1, leading to its degradation.[7][8][9] | Inhibits all active DNMTs (DNMT1, DNMT3A, DNMT3B).[5] | Induces cytotoxicity and S phase cell cycle arrest in some cell lines.[10] | Causes global DNA hypomethylation.[11] Down-regulates DNMT1 and DNMT3A expression.[10] |
| 5-Azacytidine | Nucleoside Analog | Similar to Decitabine, incorporates into RNA and DNA, leading to DNMT1 inhibition and degradation.[12][13] | Broad specificity for DNMTs. | Induces PTEN expression.[12] Can lead to a decline in DNMT1 and DNMT3A protein levels.[13] | |
| Procainamide | Non-nucleoside | Partial competitive inhibitor of DNMT1, showing preference for hemimethylated DNA.[14] | Specific for DNMT1's maintenance methyltransferase activity.[14] | Ki: 7.2 µM (hemimethylated substrate)[14][15] | Reverses CpG island hypermethylation and reactivates silenced gene expression.[14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of common assays used to characterize DNMT1 inhibitors.
1. DNMT1 Enzymatic Activity Assay (Scintillation Proximity Assay - SPA)
-
Objective: To determine the in vitro inhibitory activity of a compound against purified DNMT1.
-
Principle: This assay measures the transfer of a tritiated methyl group ([³H]-methyl) from the donor S-adenosyl-L-methionine (SAM) to a biotinylated, hemimethylated DNA substrate. The biotinylated DNA is captured by streptavidin-coated SPA beads. When the [³H]-methyl group is transferred to the DNA, it is brought into close proximity to the scintillant in the beads, generating a light signal that is detected.
-
General Protocol:
-
Recombinant full-length or truncated DNMT1 is incubated with the hemimethylated DNA substrate and [³H]-SAM in an appropriate assay buffer.
-
The test compound (e.g., GSK-3484862) is added at various concentrations.[5]
-
The reaction is allowed to proceed for a set time at a specific temperature (e.g., 37°C).
-
The reaction is stopped, and the streptavidin-coated SPA beads are added to capture the biotinylated DNA.
-
The plate is read on a scintillation counter to measure the amount of incorporated radioactivity.
-
IC50 values are calculated from the dose-response curves.[5]
-
2. Cellular DNMT1 Degradation Assay (Western Blot)
-
Objective: To assess the effect of an inhibitor on the cellular protein levels of DNMT1.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. A decrease in the DNMT1 protein band intensity after treatment with an inhibitor indicates degradation.
-
General Protocol:
-
Culture cells (e.g., HCT-116) to a suitable confluency.
-
Treat the cells with the DNMT1 inhibitor (e.g., Decitabine, GSK-3484862) at various concentrations and for different time points.[1][7]
-
Harvest the cells and prepare whole-cell or nuclear extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for DNMT1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.[16]
-
3. Global DNA Methylation Assay (LINE-1 or ELISA-based)
-
Objective: To quantify the overall level of DNA methylation in cells after treatment with a DNMT1 inhibitor.
-
Principle: Long Interspersed Nuclear Element 1 (LINE-1) is a repetitive element that is heavily methylated in normal cells. A decrease in LINE-1 methylation is indicative of global hypomethylation. ELISA-based methods quantify the amount of 5-methylcytosine (5mC) using a specific antibody.
-
General Protocol (ELISA-based):
-
Treat cells with the DNMT1 inhibitor.
-
Extract genomic DNA from the treated and untreated cells.
-
Denature the DNA and coat it onto a microplate well.
-
Add a primary antibody that specifically recognizes 5-methylcytosine.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric substrate and measure the absorbance.
-
The change in absorbance is proportional to the change in global DNA methylation.
-
Visualizations
DNMT1 Mechanism of Action and Inhibition Pathways
The following diagrams illustrate the general mechanism of DNMT1 and the points of intervention for different classes of inhibitors.
Caption: General mechanism of DNMT1-mediated maintenance of DNA methylation.
Caption: Mechanisms of action for different classes of DNMT1 inhibitors.
References
- 1. GSK-3484862 targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3484862 (GSK-3484862) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 5-Aza-2'-deoxycytidine, a DNA methylation inhibitor, induces cytotoxicity, cell cycle dynamics and alters expression of DNA methyltransferase 1 and 3A in mouse hippocampus-derived neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. High throughput screen identifies the DNMT1 inhibitor, 5-azacytidine, as a potent inducer of PTEN: central role for PTEN in 5-azacytidine protection against pathological vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Procainamide Is a Specific Inhibitor of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Expression profiling of DNA methyl transferase I (DNMT1) and efficacy of a DNA-hypomethylating agent (decitabine) in combination with chemotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of DNMT1-IN-4 with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of epigenetic modulation and DNA damage repair inhibition represents a promising frontier in oncology. This guide provides a comprehensive comparison of the synergistic potential between the non-nucleoside DNA methyltransferase 1 (DNMT1) inhibitor, DNMT1-IN-4, and Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct experimental data on the combination of this compound and PARP inhibitors is not yet available, this document extrapolates from extensive research on other DNMT inhibitors to provide a robust framework for future investigation.
Introduction to DNMT1 and PARP Inhibition in Oncology
DNMT1: The Guardian of the Methylome
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns following DNA replication. By copying pre-existing methylation marks to the newly synthesized DNA strand, DNMT1 ensures the stable inheritance of epigenetic information, which is crucial for regulating gene expression, maintaining chromatin architecture, and preserving genomic stability. In various cancers, the dysregulation of DNMT1 activity contributes to aberrant hypermethylation of tumor suppressor genes, leading to their silencing and promoting tumorigenesis.
This compound is a potent and selective non-nucleoside inhibitor of DNMT1 with a reported half-maximal inhibitory concentration (IC50) of 2.5 µM. Its mechanism of action involves direct inhibition of the enzyme's catalytic activity, leading to a reduction in DNA methylation and the potential re-expression of silenced tumor suppressor genes.
PARP Inhibitors: Exploiting DNA Repair Deficiencies
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They are essential for the repair of single-strand breaks (SSBs) in DNA. PARP inhibitors exert their anti-cancer effects through a mechanism known as "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unresolved DSBs trigger catastrophic genomic instability and, ultimately, cell death. Furthermore, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic lesion that further disrupts DNA replication and contributes to cytotoxicity.
The Rationale for Synergy: A Two-Pronged Attack on Cancer Cells
The combination of DNMT1 inhibitors and PARP inhibitors is predicated on a powerful synergistic rationale:
-
Induction of "BRCAness": DNMT inhibitors have been shown to downregulate the expression of key genes involved in the HR pathway, including BRCA1 and RAD51. This epigenetic silencing of DNA repair genes can induce a "BRCA-like" phenotype, or "BRCAness," in cancer cells that are otherwise proficient in HR. This acquired vulnerability renders them susceptible to the synthetic lethal effects of PARP inhibitors.
-
Enhanced DNA Damage: By reactivating the expression of genes previously silenced by methylation, DNMT inhibitors can alter the transcriptional landscape of cancer cells. This can lead to increased replicative stress and the generation of endogenous DNA damage, further burdening the DNA repair machinery.
-
Increased PARP Trapping: Evidence suggests that the chromatin alterations induced by DNMT inhibitors can enhance the trapping of PARP enzymes by PARP inhibitors at sites of DNA damage. This amplified trapping effect is a potent driver of cytotoxicity.
Comparative Efficacy of DNMT and PARP Inhibitor Combinations
While specific data for this compound is pending, numerous studies have demonstrated the synergistic anti-cancer effects of other DNMT inhibitors in combination with various PARP inhibitors across a range of cancer types. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Synergistic Activity of DNMT and PARP Inhibitors
| DNMT Inhibitor | PARP Inhibitor | Cancer Type | Cell Line(s) | IC50 (DNMTi alone) | IC50 (PARPi alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| Guadecitabine | Talazoparib | Ovarian Cancer | PEO1, PEO4 | Not Reported | Not Reported | Significant Reduction | < 1 (Synergistic) | [1] |
| Guadecitabine | Talazoparib | Breast Cancer | MDA-MB-231 | Not Reported | Not Reported | Significant Reduction | Not Reported | [1] |
| Decitabine | Olaparib | Ovarian Cancer | A2780 | Not Reported | Not Reported | Significant Reduction | Synergistic | [2] |
| Decitabine | Niraparib | Leukemia (AML) | MOLM13, MV4-11 | Not Reported | Not Reported | Significant Reduction | < 1 (Synergistic) | [3] |
| RG108 | Talazoparib | Ovarian Cancer | PEO1, PEO4 | Not Reported | Not Reported | Significant Reduction | Not Reported | [1] |
Table 2: In Vivo Efficacy of DNMT and PARP Inhibitor Combinations
| DNMT Inhibitor | PARP Inhibitor | Cancer Model | Efficacy Outcome | Reference |
| Guadecitabine | Talazoparib | Ovarian Cancer Xenograft | Decreased tumor growth, increased overall survival | [1] |
| Guadecitabine | Talazoparib | Triple-Negative Breast Cancer Xenograft | Decreased tumor growth, increased overall survival | [1] |
| Decitabine | Olaparib | Ovarian Cancer Xenograft & PDX | Significantly decreased tumor weight and nodule numbers | [2] |
| Decitabine | Niraparib | Leukemia (AML) Xenograft | Synergistic cytotoxicity | [3] |
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments to evaluate the synergistic effects of this compound and PARP inhibitors, adapted from published studies on similar drug combinations.
Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a PARP inhibitor, both alone and in combination, and to quantify their synergistic interaction.
Protocol:
-
Cell Culture: Culture cancer cell lines of interest (e.g., breast, ovarian, lung cancer lines) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen PARP inhibitor in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the PARP inhibitor, or a combination of both at a constant ratio. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
Calculate the IC50 values for each drug alone and in combination using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Determine the synergistic effect by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Clonogenic Survival Assay
Objective: To assess the long-term effect of the drug combination on the ability of single cells to form colonies.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with this compound, the PARP inhibitor, or the combination at specified concentrations for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Western Blotting for DNA Damage and Apoptosis Markers
Objective: To investigate the molecular mechanisms underlying the synergistic effect, focusing on DNA damage and apoptosis induction.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the drug combination for a specified time, then harvest and lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key proteins such as γH2AX (a marker of DNA double-strand breaks), cleaved PARP, and cleaved Caspase-3 (markers of apoptosis). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the this compound and PARP inhibitor combination in a preclinical animal model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, PARP inhibitor alone, and combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Visualizing the Mechanisms and Workflows
Signaling Pathway of DNMT1 and PARP Inhibitor Synergy
References
- 1. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Adaptive Olaparib Resistance Effects on Cisplatin Sensitivity in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Effective Epigenetic-PARP inhibitor Combination Therapy for Breast and Ovarian Cancers Independent of BRCA-mutations - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of DNMT1-IN-4 activity in multiple assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the activity of various DNA Methyltransferase 1 (DNMT1) inhibitors in multiple assays. The data presented here is intended to offer an objective comparison of the performance of these compounds, supported by experimental data and detailed methodologies.
Introduction to DNMT1 Inhibition
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] Dysregulation of DNMT1 activity is associated with various diseases, including cancer, making it a significant target for therapeutic intervention.[1] DNMT1 inhibitors can be broadly categorized into two main classes: nucleoside analogs and non-nucleoside inhibitors. Nucleoside analogs, such as Azacitidine and Decitabine, are incorporated into DNA and covalently trap the enzyme, leading to its degradation and subsequent hypomethylation. Non-nucleoside inhibitors, a more recent class of compounds, typically bind to the catalytic site or allosteric sites of DNMT1, inhibiting its function through non-covalent interactions.
Comparative Activity of DNMT1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of DNMT1 inhibitors across various biochemical and cellular assays. It is important to note that IC50 values can vary significantly depending on the assay conditions, including the substrate used (e.g., hemimethylated DNA vs. poly(dI-dC)), the specific cell line, and the duration of exposure.
| Inhibitor | Type | Assay Type | Cell Line/Substrate | DNMT1 IC50 | Reference |
| Azacitidine | Nucleoside Analog | Biochemical | - | 0.2 µM | [3] |
| Cellular (Apoptosis) | 231Br cells | 83.3 ± 8.8 μM | [4] | ||
| Cellular (Apoptosis) | 231 cells | 48 ± 4.9 μM | [4] | ||
| Decitabine | Nucleoside Analog | Biochemical | - | 0.2 µM | |
| Cellular (Growth Inhibition) | HL-60 cells | 438 nM (72h) | [5][6] | ||
| Cellular (Growth Inhibition) | KG1a cells | 4.38 nM (96h) | [5] | ||
| Zebularine | Nucleoside Analog | Cellular (Proliferation) | T24 bladder carcinoma cells | 120 µM | |
| Cellular (Growth Inhibition) | MDA-MB-231 cells | ~100 µM (96h) | [7][8][9] | ||
| Cellular (Growth Inhibition) | MCF-7 cells | ~150 µM (96h) | [7][8][9] | ||
| SGI-1027 | Non-nucleoside | Biochemical | hemimethylated DNA | 6 µM | [10][11][12] |
| Biochemical | poly(dI-dC) | 12.5 µM | [10][13] | ||
| GSK3685032 | Non-nucleoside | Biochemical | - | 0.036 µM | [14][15] |
| Biochemical | - | 0.23 µM | [16] | ||
| Cellular (Proliferation) | Hematological cancer cell lines (median) | 0.64 µM | [14][16] |
Experimental Protocols
Biochemical DNMT1 Activity/Inhibitor Screening Assay (ELISA-based)
This protocol describes a common method for determining the in vitro activity of DNMT1 inhibitors using an ELISA-based assay, such as the EpiQuik™ DNMT1 Activity/Inhibitor Screening Assay Core Kit.[17]
Principle: A unique cytosine-rich DNA substrate is stably coated on microplate wells. Recombinant DNMT1 enzyme transfers a methyl group from S-adenosylmethionine (SAM) to the cytosines in the DNA substrate. The methylated DNA is then recognized by a specific anti-5-methylcytosine antibody. The amount of methylated DNA, which is proportional to DNMT1 activity, is quantified colorimetrically or fluorometrically after the addition of a secondary antibody and substrate.[17][18]
Materials:
-
Recombinant human DNMT1
-
DNMT1 inhibitor to be tested
-
Assay buffer
-
S-adenosylmethionine (SAM)
-
DNA-coated microplate wells
-
Anti-5-methylcytosine (5-mC) primary antibody
-
HRP-conjugated secondary antibody
-
Colorimetric or fluorometric substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare the DNMT1 enzyme solution in assay buffer.
-
Add the test inhibitor at various concentrations to the wells.
-
Add the DNMT1 enzyme to the wells containing the inhibitor.
-
Initiate the methylation reaction by adding SAM to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for DNA methylation.
-
Wash the wells to remove non-bound reagents.
-
Add the anti-5-mC primary antibody and incubate at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate at room temperature.
-
Wash the wells and add the developing solution.
-
Stop the reaction with the stop solution.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.
Cellular DNMT1 Inhibition Assay (Western Blot for DNMT1 Trapping)
This protocol is used to assess the ability of nucleoside analog inhibitors to trap and deplete cellular DNMT1.[19]
Principle: Nucleoside analogs like Azacitidine and Decitabine are incorporated into the DNA of replicating cells. When DNMT1 attempts to methylate these analogs, it becomes covalently bound to the DNA, leading to the formation of a stable DNMT1-DNA adduct. This trapping of the enzyme leads to its subsequent degradation. The depletion of DNMT1 can be quantified by Western blotting.[19]
Materials:
-
Cancer cell line of interest (e.g., myeloid leukemia cell lines)
-
Cell culture medium and supplements
-
DNMT1 inhibitor (e.g., Azacitidine)
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DNMT1
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the DNMT1 inhibitor at its IC50 concentration for various time points (e.g., 2, 4, 8, 24, 48, 72 hours).[19]
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of DNMT1 depletion over time.
Visualizations
Caption: DNMT1-mediated maintenance of DNA methylation and points of therapeutic intervention.
Caption: A generalized workflow for the discovery and preclinical development of DNMT1 inhibitors.
References
- 1. DNMT1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. 5-Azacytidine, DNMT1 inhibitor (CAS 320-67-2) | Abcam [abcam.com]
- 4. Hypomethylating Agent Azacitidine Is Effective in Treating Brain Metastasis Triple-Negative Breast Cancer Through Regulation of DNA Methylation of Keratin 18 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. SGI-1027,1020149-73-8 - Absin [absin.net]
- 13. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]
- 18. Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome | eLife [elifesciences.org]
- 19. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Long-Term Effects of DNMT1 Inhibition: A Focus on GSK-3484862
In the landscape of epigenetic drug development, DNA methyltransferase 1 (DNMT1) has emerged as a critical target for therapeutic intervention, particularly in oncology. This guide provides a comprehensive comparison of the long-term effects of GSK-3484862, a novel, non-covalent DNMT1-selective inhibitor, with the established nucleoside analogs, Decitabine and 5-Azacytidine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and the underlying molecular pathways.
Disclaimer: The compound "DNMT1-IN-4" is not referenced in publicly available scientific literature. Therefore, this guide utilizes GSK-3484862 as a representative selective, non-covalent DNMT1 inhibitor for comparative analysis.
Executive Summary
GSK-3484862 presents a distinct mechanism of action compared to traditional DNMT1 inhibitors. Instead of covalent binding and incorporation into DNA, it induces the proteasome-dependent degradation of DNMT1.[1][2][3][4][5] This leads to rapid and profound global hypomethylation.[1][2][3][6] Preclinical data suggests that GSK-3484862 has lower cellular toxicity compared to Decitabine and 5-Azacytidine.[2][3][4] The long-term effects of Decitabine and 5-Azacytidine are well-documented through extensive clinical use and are primarily characterized by myelosuppression and associated complications.[7][8][9][10][11][12][13] In contrast, the long-term effects of GSK-3484862 are primarily understood from in vitro studies, which indicate a reversible effect on DNMT1 levels and DNA methylation upon drug removal.[2][4]
Comparative Data on DNMT1 Inhibitors
The following tables summarize key quantitative data for GSK-3484862 and its established alternatives.
Table 1: In Vitro Efficacy and Cellular Effects
| Parameter | GSK-3484862 | Decitabine | 5-Azacytidine |
| Mechanism of Action | Non-covalent binding, induces DNMT1 degradation[1][2][3][4][5] | Covalent trapping of DNMTs[12] | Incorporation into RNA and DNA, covalent trapping of DNMTs[12] |
| DNMT1 IC50 | 0.036 µM (for the related compound GSK3685032)[14] | ~2.5-5 µM (for DNMT1 degradation)[15] | Not widely reported for direct inhibition |
| Effect on Global Methylation | >50% loss within 2 days in cancer cell lines[3] | Dose-dependent hypomethylation[9][11] | Dose-dependent hypomethylation[11][12] |
| Cell Viability (in vitro) | Minimal effect on cell growth at effective concentrations in some cell lines[16][17] | Cytotoxic at higher concentrations[9][18] | Cytotoxic[18][19] |
Table 2: Long-Term Effects and Side Effect Profile
| Feature | GSK-3484862 | Decitabine | 5-Azacytidine |
| Reversibility | Reversible DNMT1 depletion and DNA hypomethylation after removal[2][4] | Irreversible covalent binding | Irreversible covalent binding |
| Preclinical Long-Term Effects (in vitro) | Tolerated for up to 14 days in murine embryonic stem cells with slight decrease in cell growth from day 6[18][19][20] | Not applicable | Not applicable |
| Common Long-Term Side Effects (Clinical) | Not yet clinically evaluated | Myelosuppression (neutropenia, thrombocytopenia, anemia), febrile neutropenia, fatigue, gastrointestinal issues[7][8][9][10][11] | Myelosuppression (neutropenia, thrombocytopenia, anemia), injection site reactions, gastrointestinal issues, fatigue[12][13][21] |
| Serious Long-Term Side Effects (Clinical) | Not yet clinically evaluated | Increased risk of infection, bleeding, secondary malignancies (rare)[7][8][10] | Increased risk of infection, bleeding, tumor lysis syndrome (rare)[9][12] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: GSK-3484862-Induced DNMT1 Degradation
GSK-3484862 operates through a novel mechanism that triggers the degradation of DNMT1. This process is dependent on the proteasome and, in some cellular contexts, requires the accessory factor UHRF1, which possesses E3 ubiquitin ligase activity.[1][2][4]
Caption: GSK-3484862 induces proteasomal degradation of DNMT1.
Experimental Workflow: Comparative Analysis of DNMT1 Inhibitors
A typical workflow to compare the long-term effects of DNMT1 inhibitors on cancer cells is outlined below.
Caption: Workflow for comparing long-term effects of DNMT1 inhibitors.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the long-term cytotoxic effects of DNMT1 inhibitors.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
DNMT1 inhibitors (GSK-3484862, Decitabine, 5-Azacytidine) and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[7]
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of medium and incubate for 24 hours.[7]
-
Treat the cells with a range of concentrations of the DNMT1 inhibitors and the vehicle control.
-
Incubate the plates for the desired long-term duration (e.g., 7-14 days), refreshing the medium with the respective treatments every 2-3 days.
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][7]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[1][7] A reference wavelength of 630 nm can be used to reduce background.
-
2. DNA Methylation Analysis (Pyrosequencing)
This method quantifies the level of DNA methylation at specific CpG sites.
-
Materials:
-
Procedure:
-
Treat genomic DNA (1 µg) with sodium bisulfite to convert unmethylated cytosines to uracils.[6]
-
Amplify the bisulfite-converted DNA using PCR with a biotinylated primer.[3][22]
-
The biotinylated PCR product is captured on streptavidin-coated beads.[22] The DNA is denatured, and the non-biotinylated strand is washed away.
-
The sequencing primer is annealed to the single-stranded template.
-
Pyrosequencing is performed according to the manufacturer's instructions. The instrument dispenses one dNTP at a time, and light is generated upon incorporation, which is proportional to the number of nucleotides incorporated.
-
The software calculates the methylation percentage at each CpG site based on the ratio of cytosine to thymine incorporation.[23]
-
3. Protein Expression Analysis (Western Blot)
This technique is used to determine the levels of DNMT1 protein following treatment.
-
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DNMT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[24]
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[24]
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. GSK-3484862 targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. drugs.com [drugs.com]
- 9. An update on the safety and efficacy of decitabine in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the side effects of Decitabine? [synapse.patsnap.com]
- 11. oncotarget.com [oncotarget.com]
- 12. 5-azacitidine prolongs overall survival in patients with myelodysplastic syndrome - a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Case of Atypical Delayed and Prolonged Hematologic Toxicity With Azacitidine in Chronic Myelomonocytic Leukemia (CMML) and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. elearning.unite.it [elearning.unite.it]
- 23. DNA Methylation Analysis Using Bisulfite Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. origene.com [origene.com]
Safety Operating Guide
Proper Disposal of DNMT1-IN-4: A Guide for Laboratory Personnel
This document provides essential guidance on the proper disposal procedures for DNMT1-IN-4, a small molecule inhibitor of DNA methyltransferase 1. Adherence to these protocols is critical to ensure laboratory safety and compliance with waste disposal regulations.
This compound and similar DNMT inhibitors are often categorized as antineoplastic or cytotoxic agents, necessitating strict disposal protocols, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
Waste Segregation and Collection
Proper segregation of waste contaminated with this compound is the first and most critical step in its disposal.
-
Trace Chemotherapy Waste: This category includes items contaminated with small quantities of the inhibitor. All such waste must be placed in designated, puncture-resistant containers, often color-coded (e.g., yellow or black), and clearly labeled as "Trace Chemotherapy Waste" for incineration.[1]
-
Liquid Waste: Solutions containing this compound should be collected in clearly labeled, leak-proof containers.
-
Solid Waste: Non-contaminated materials should be disposed of in the regular laboratory trash.
| Waste Type | Container | Labeling | Disposal Method |
| Trace Contaminated Items | Puncture-resistant, often yellow or black | "Trace Chemotherapy Waste" | Incineration |
| Liquid Waste | Leak-proof, sealed container | "Hazardous Waste: this compound" | Chemical Treatment/Incineration |
| Uncontaminated Labware | Standard laboratory waste bin | N/A | Standard disposal |
Spill Management
In the event of a small spill (<5 ml) of a solution containing this compound, immediate action by personnel wearing appropriate Personal Protective Equipment (PPE) is required.[1]
-
Notification: Alert others in the immediate vicinity.
-
Containment: Use absorbent pads to wipe up the liquid.[1]
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with clean water.[1]
-
Disposal: All cleanup materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[1]
Chemical Decontamination of Liquid Waste
For liquid waste containing this compound, chemical denaturation can be employed to inactivate the compound before disposal. This process should be performed in a chemical fume hood while wearing appropriate PPE.
Note: This procedure is for the denaturation of the DNMT1 enzyme but the principles of using strong acids or bases can be applied to degrade the inhibitor before final disposal as hazardous waste.
Chemical Denaturation (Acid/Base Method):
-
Working Environment: Perform all steps within a certified chemical fume hood.
-
pH Adjustment: Slowly add a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) to the solution to adjust the pH to <2 or >12.[1]
-
Incubation: Allow the solution to stand for a minimum of 30 minutes.[1]
-
Neutralization: Neutralize the solution to a pH between 6 and 8.[1]
-
Disposal: The resulting solution should be disposed of as hazardous waste.[1]
Caution: This process can generate heat and fumes. Always add acid or base slowly and cool the container if necessary.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
